molecular formula C6H5ClN4 B1278716 6-Chloroimidazo[1,2-b]pyridazin-3-amine CAS No. 166176-45-0

6-Chloroimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B1278716
CAS No.: 166176-45-0
M. Wt: 168.58 g/mol
InChI Key: KZOZHHLJWBETLY-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOZHHLJWBETLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443655
Record name 6-Chloroimidazo[1,2-b]pyridazin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00443655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166176-45-0
Record name 6-Chloroimidazo[1,2-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloroimidazo[1,2-b]pyridazin-3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological significance of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. The document is structured to serve as a comprehensive resource, incorporating detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological pathways.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine bicyclic core. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The structure is characterized by a chlorine atom at the 6-position and an amine group at the 3-position, which provide key sites for chemical modification and interaction with biological targets.

Chemical Identifiers:

  • IUPAC Name: 6-chloroimidazo[1,2-b]pyridazin-3-ylamine[1]

  • CAS Number: 166176-45-0[2][3]

  • Molecular Formula: C₆H₅ClN₄[2]

  • Molecular Weight: 168.58 g/mol [2]

  • SMILES: Clc1ccc2n(n1)c(N)cn2[2]

  • InChI Key: KZOZHHLJWBETLY-UHFFFAOYSA-N[1]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Physical Form Solid[4]
Purity ≥95% - 97% (Commercially available)[2][4]
Predicted pKa 4.89 ± 0.30[5]
Predicted Density 1.715 g/cm³[5]
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere[4][5]

Table 2: Computed Molecular Descriptors

DescriptorValueSource(s)
Topological Polar Surface Area (TPSA) 56.21 Ų[2]
LogP (Partition Coefficient) 0.9649[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 0[2]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a plausible and efficient route can be constructed based on established methodologies for related 3-amino-imidazo-azine compounds, particularly the Groebke-Blackburn-Bienaymé Reaction (GBBR). This three-component reaction provides a direct method for assembling the target scaffold.

Plausible Synthetic Protocol: Groebke-Blackburn-Bienaymé Reaction

The proposed synthesis involves a one-pot, three-component reaction between the starting material 6-chloropyridazin-3-amine, an aldehyde (formaldehyde or a protected equivalent), and a cleavable isocyanide, catalyzed by an acid.

Starting Materials:

  • 6-Chloropyridazin-3-amine (CAS: 5469-69-2): A commercially available brown solid with a melting point of 213-215 °C.[6]

  • Paraformaldehyde: A source of formaldehyde.

  • tert-Butyl isocyanide: A common isocyanide used in GBBR.

  • Scandium (III) triflate or p-Toluenesulfonic acid: Catalyst.

  • 2-MeTHF (2-Methyltetrahydrofuran) or similar solvent: Reaction solvent.

Experimental Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 6-chloropyridazin-3-amine (1.0 eq), paraformaldehyde (1.2 eq), and the chosen acid catalyst (e.g., Scandium (III) triflate, 10 mol%).

  • Solvent Addition: Add anhydrous 2-MeTHF to the flask to dissolve/suspend the reactants.

  • Reactant Addition: Stir the mixture at room temperature for 20 minutes. Subsequently, add tert-butyl isocyanide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, an N-tert-butyl protected intermediate, is then subjected to purification by column chromatography on silica gel.

  • Deprotection (if required): The N-tert-butyl group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to yield the final product, this compound.

  • Final Purification: The final compound is purified by recrystallization or a final chromatographic step to yield the pure product.

Synthetic Workflow Diagram

G Plausible Synthetic Workflow via GBBR cluster_0 Step 1: Three-Component Reaction cluster_1 Step 2: Deprotection A 6-Chloropyridazin-3-amine Catalyst Sc(OTf)3 2-MeTHF, RT A->Catalyst B Paraformaldehyde B->Catalyst C tert-Butyl Isocyanide C->Catalyst Intermediate N-tert-butyl-6-chloroimidazo[1,2-b]pyridazin-3-amine Catalyst->Intermediate Acid TFA Intermediate->Acid FinalProduct This compound Acid->FinalProduct G Generalized Kinase Inhibition Pathway cluster_pathway Cell Signaling Cascade cluster_inhibition Mechanism of Inhibition Signal External Signal (e.g., Cytokine) Receptor Cell Surface Receptor Signal->Receptor Binds Kinase Target Kinase (e.g., Tyk2) Receptor->Kinase Activates Substrate Substrate Protein (e.g., STAT) Kinase->Substrate Phosphorylates Block Kinase->Block PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Gene Transcription) PhosphoSubstrate->Response Leads to Inhibitor This compound (or Analog) Inhibitor->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase Binding Blocked Block->Substrate

References

Technical Guide: Physicochemical Properties and Synthetic Insights of 6-Chloroimidazo[1,2-b]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile imidazo[1,2-b]pyridazine scaffold, it holds potential for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic pathway based on related analogues, and discusses the broader biological context of the imidazo[1,2-b]pyridazine core.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological activity. Data has been aggregated from various chemical supplier databases.

PropertyValueSource
Molecular Formula C₆H₅ClN₄ChemScene
Molecular Weight 168.58 g/mol ChemScene
CAS Number 166176-45-0ChemScene
Appearance Solid (form may vary)N/A
Purity ≥95% (typical)ChemScene
LogP (calculated) 0.9649ChemScene
Topological Polar Surface Area (TPSA) 56.21 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 4ChemScene
Rotatable Bonds 0ChemScene
Storage Conditions -20°C, protect from lightChemScene

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis is anticipated to proceed via a cyclocondensation reaction. A generalized workflow for this synthesis is depicted below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Amination Start 6-Chloropyridazin-3-amine Intermediate 6-Chloroimidazo[1,2-b]pyridazine (unsubstituted at C3) Start->Intermediate Reaction Reagent1 α-Halo Ketone (e.g., Chloroacetaldehyde) Reagent1->Intermediate Reactant Product This compound Intermediate->Product Reaction Reagent2 Aminating Agent (e.g., NaN3 followed by reduction, or direct amination) Reagent2->Product Reactant

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and would require optimization.

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in a suitable solvent such as ethanol or DMF, add an α-halo ketone like chloroacetaldehyde (1.1 equivalents).

  • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Amination at the C3 Position

Method A: Via an Azide Intermediate

  • The 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) is dissolved in a suitable solvent like DMF.

  • Sodium azide (1.5 equivalents) is added, and the mixture is heated.

  • After the reaction is complete (monitored by TLC), the intermediate azide is reduced to the amine using a reducing agent such as triphenylphosphine/water or catalytic hydrogenation.

  • The final product, this compound, is isolated and purified.

Method B: Direct Amination

  • Direct amination of the C3 position may be challenging but could be explored using advanced catalytic systems, potentially involving palladium or copper catalysts with a suitable ammonia source or protected amine.

Biological Activity and Potential Signaling Pathways

The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of numerous biologically active compounds. Derivatives have shown a wide range of activities, including anti-inflammatory, antibacterial, antiviral, and notably, anticancer properties.

Kinase Inhibition

A significant area of interest for imidazo[1,2-b]pyridazine derivatives is their role as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general mechanism of action for many small molecule kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

While specific targets for this compound have not been detailed in the available literature, a generalized kinase inhibition pathway is illustrated below.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Signaling Downstream Signaling pSubstrate->Signaling Response Cellular Response (e.g., Proliferation, Survival) Signaling->Response Inhibitor This compound Inhibitor->Kinase Blocks ATP Binding

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a kinase inhibitor.

Conclusion

This compound presents itself as a valuable building block for the synthesis of potentially bioactive molecules. Its physicochemical properties are well-defined, and a feasible synthetic route can be proposed based on established chemical transformations of the imidazo[1,2-b]pyridazine core. The known biological activities of this scaffold, particularly as kinase inhibitors, strongly suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs, especially in the pursuit of novel anticancer agents. Further research is warranted to elucidate its specific biological targets and mechanism of action.

Unraveling the Potential Mechanism of Action of 6-Chloroimidazo[1,2-b]pyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, the broader imidazo[1,2-b]pyridazine family has been identified as a source of potent inhibitors for a range of protein kinases. This technical guide consolidates the available information on related compounds to propose a potential mechanism of action for this compound, focusing on its likely role as a kinase inhibitor. We will delve into the potential signaling pathways affected, summarize quantitative data from analogous compounds, provide detailed experimental protocols for synthesis and potential screening, and offer a roadmap for future research.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a key pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The therapeutic potential of this scaffold often stems from its ability to interact with the ATP-binding site of various protein kinases, crucial regulators of cellular signaling that are frequently dysregulated in diseases like cancer and inflammatory disorders.[1] The presence of an amino group at the 3-position and a chloro group at the 6-position of this compound provides key handles for potential interactions within a target's binding pocket and for further chemical modifications to enhance potency and selectivity.[1] Given the established pharmacology of structurally related compounds, it is highly probable that the mechanism of action of this compound involves the modulation of one or more protein kinase-mediated signaling pathways.

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive research into the imidazo[1,2-b]pyridazine scaffold, the primary hypothesized mechanism of action for this compound is the inhibition of protein kinases. Several key kinase families have been identified as targets for compounds bearing this core structure.

PIM Kinases

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and play a crucial role in cell survival and proliferation.[1][4] Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases.[1][4] The inhibition of PIM kinases by these compounds can lead to the suppression of downstream signaling pathways that promote cell growth and survival.[4]

Tyrosine Kinase 2 (Tyk2)

Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[5] These signaling pathways are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[5] Specific derivatives of imidazo[1,2-b]pyridazine have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, demonstrating therapeutic potential in preclinical models of inflammatory diseases.[5]

Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6] The imidazo[1,2-b]pyridazine scaffold is a core component of ponatinib, a potent pan-inhibitor of BCR-ABL, including the drug-resistant T315I mutant.[6][7] This highlights the potential of this scaffold to target oncogenic tyrosine kinases.

FMS-like Tyrosine Kinase 3 (FLT3)

Internal tandem duplication (ITD) mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of FLT3-ITD, suggesting a potential therapeutic application in this malignancy.[8]

Other Potential Kinase Targets

The imidazo[1,2-b]pyridazine scaffold has also been associated with the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are involved in cell cycle regulation and neuronal development.[1]

Quantitative Data for Related Imidazo[1,2-b]pyridazine Derivatives

To provide a quantitative perspective on the potential potency of this compound, the following table summarizes the inhibitory activities of structurally related compounds against their respective kinase targets. It is important to note that these values are for analogous compounds and not for this compound itself.

Compound ClassTarget KinaseIC50 (nM)Cellular Activity (IC50)Reference
6-anilino imidazopyridazine analogTyk2 JH2->12.5 µM[5]
Imidazo[1,2-b]pyridazine derivativeFLT3-ITDNanomolar range-[8]
Imidazo[1,2-b]pyridazine derivativeFLT3-D835YSubmicromolar range-[8]
Ponatinib (AP24534)Native BCR-ABLLow nM-[6]
Ponatinib (AP24534)BCR-ABL (T315I mutant)Low nM-[6]

Signaling Pathways Potentially Modulated

The inhibition of the aforementioned kinases by this compound would likely impact several critical cellular signaling pathways.

PIM Kinase Signaling

PIM_Signaling PIM PIM Kinase Substrates Downstream Substrates (e.g., Bad, 4E-BP1) PIM->Substrates Survival Cell Survival & Proliferation Substrates->Survival Inhibitor This compound (Hypothesized) Inhibitor->PIM

Caption: Hypothesized inhibition of the PIM kinase signaling pathway.

Tyk2-Mediated JAK-STAT Signaling

Tyk2_Signaling Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK Other JAKs Receptor->JAK STAT STAT Tyk2->STAT P JAK->STAT P STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Transcription Gene Transcription Nucleus->Transcription Inhibitor This compound (Hypothesized) Inhibitor->Tyk2

Caption: Potential disruption of the Tyk2-mediated JAK-STAT pathway.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound and a general workflow for screening its kinase inhibitory activity.

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives

A common synthetic route to the imidazo[1,2-b]pyridazine core involves the cyclocondensation of an aminopyridazine with an α-haloketone. The synthesis of a related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is described as follows and can be adapted for the synthesis of other derivatives.[9]

Materials:

  • 6-chloropyridazin-3-amine

  • 1,3-dichloroacetone

  • 1,2-dimethoxyethane (DME)

  • Silica gel for chromatography

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).[9]

  • Stir and heat the reaction mixture under reflux for 48 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, evaporate the solvent in vacuo.[9]

  • Purify the crude product by chromatography on silica gel using a dichloromethane-ethyl acetate gradient to yield the desired product.[9]

Proposed Experimental Workflow for Kinase Inhibition Screening

Screening_Workflow Start Synthesize & Purify Compound Kinase_Panel Primary Screen: Broad Kinase Panel Start->Kinase_Panel Hit_ID Identify Initial Hits Kinase_Panel->Hit_ID IC50 Secondary Screen: IC50 Determination Hit_ID->IC50 Hit Selectivity Selectivity Profiling: Against Related Kinases IC50->Selectivity Cell_Assay Cellular Assays: Proliferation, Apoptosis Selectivity->Cell_Assay PD_Model Pharmacodynamic Models Cell_Assay->PD_Model End Lead Optimization PD_Model->End

Caption: A general workflow for kinase inhibitor screening.

Conclusion and Future Directions

While the precise molecular mechanism of this compound remains to be elucidated, the extensive body of research on the imidazo[1,2-b]pyridazine scaffold strongly suggests its potential as a kinase inhibitor. The primary candidate targets include PIM kinases, Tyk2, BCR-ABL, and FLT3, all of which are implicated in significant human diseases.

Future research should focus on a systematic evaluation of this compound against a broad panel of protein kinases to identify its primary targets. Subsequent studies should then aim to:

  • Determine the IC50 values for the identified target kinases.

  • Elucidate the binding mode through co-crystallization studies.

  • Assess the compound's activity in relevant cellular models.

  • Initiate structure-activity relationship (SAR) studies to optimize potency and selectivity.

By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutics for a range of diseases.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic heteroaromatic system serves as the core of numerous compounds currently under investigation for a wide array of therapeutic applications, ranging from oncology to infectious diseases and neurological disorders. This technical guide provides an in-depth overview of the diverse biological activities associated with the imidazo[1,2-b]pyridazine scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers, scientists, and drug development professionals.

A Versatile Scaffold with Diverse Biological Activities

The imidazo[1,2-b]pyridazine core has been extensively modified to generate a multitude of derivatives with potent and selective biological activities. The key areas of therapeutic interest include:

  • Anticancer Activity: Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases implicated in cancer progression, such as Anaplastic Lymphoma Kinase (ALK), mTOR, and Monopolar Spindle 1 (Mps1) kinase.

  • Anti-inflammatory Effects: The scaffold has been utilized to develop inhibitors of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Tyrosine Kinase 2 (Tyk2), offering potential treatments for autoimmune and inflammatory diseases.

  • Central Nervous System (CNS) Activity: Imidazo[1,2-b]pyridazine derivatives have been investigated as ligands for benzodiazepine receptors and as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target in neurodegenerative diseases like Alzheimer's. Furthermore, certain derivatives have shown high affinity for β-amyloid plaques.

  • Antiviral and Antibacterial Properties: The versatile nature of this scaffold has also led to the development of compounds with activity against various viruses and bacteria.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for various imidazo[1,2-b]pyridazine derivatives across different biological activities, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound/DerivativeTargetAssayIC50/GI50Cell LineReference
27fMps1 KinaseIn vitro kinase assay0.70 nM (cellular Mps1)-[1]
27f-Antiproliferative assay6.0 nMA549[1]
A17mTORIn vitro kinase assay0.067 µM-[2]
A18mTORIn vitro kinase assay0.062 µM-[2]
A15-A24-SRB assay0.02 µM to 20.7 µMA549, H460[2]
O-10ALK (wild-type)In vitro kinase assay2.6 nM-[3]
O-10ALK (G1202R mutant)In vitro kinase assay6.4 nM-[3]
O-10ALK (L1196M/G1202R)In vitro kinase assay23 nM-[3]
26TAK1In vitro kinase assay55 nM-
26-Growth Inhibition Assay30 nMMPC-11, H929[4]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound/DerivativeTargetAssayIC50Cell Line/SystemReference
8qTNF-α productionELISA0.9 µMHuman PBMC[5]
8wTNF-α productionELISA0.4 µMHuman PBMC[5]
29Tyk2 JH2Fluorescent probe displacement≥ 1 µM (for 229/231 kinases)-

Table 3: CNS Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound/DerivativeTargetAssayKi/IC50SystemReference
4β-Amyloid PlaquesIn vitro binding assay11.0 nMSynthetic Aβ1-40 aggregates
47GSK-3βIn vitro kinase assayPotent inhibition-[6]
1Peripheral Benzodiazepine Receptors (PBR)Radioligand binding assay1.6 nM-
2Peripheral Benzodiazepine Receptors (PBR)Radioligand binding assay4.2 nM-

Table 4: Antiviral and Antibacterial Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound/DerivativeActivityOrganism/VirusAssayIC50/MICReference
47AntiviralHuman rhinoviruses, poliovirus, coxsackievirusesPlaque Reduction Assay0.02–0.06 mg/mL[7]
5d, 7a, 10a, 11a, 12aAntibacterialGram-positive and Gram-negative bacteriaBroth microdilution-

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following sections outline the protocols for key experiments cited in the study of imidazo[1,2-b]pyridazine derivatives.

Anticancer Activity

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell viability by measuring the total protein content.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 515 nm using a microplate reader.

In Vitro Kinase Inhibition Assay (e.g., for ALK, mTOR, Mps1)

This assay quantifies the enzymatic activity of a purified kinase and the potency of inhibitors.

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (e.g., a peptide), and various concentrations of the imidazo[1,2-b]pyridazine inhibitor in a suitable kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based Assays: Using specific antibodies that recognize the phosphorylated substrate or by measuring ATP consumption (e.g., ADP-Glo assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Activity

TNF-α Production Inhibition Assay in Human PBMCs

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment: Plate the isolated PBMCs in a culture plate and pre-incubate with various concentrations of the test compound.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human TNF-α.

  • Data Analysis: Calculate the percentage of TNF-α inhibition at each compound concentration and determine the IC50 value.

Antiviral Activity

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the imidazo[1,2-b]pyridazine derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures and allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.[8][9]

Antibacterial Activity

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[10][11][12][13]

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives and the workflows of the experimental protocols.

Signaling Pathway Diagrams

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Translation Protein Synthesis (Cell Growth & Proliferation) S6K->Translation 4EBP1->Translation Imidazo_pyridazine Imidazo[1,2-b]pyridazine (mTOR Inhibitor) Imidazo_pyridazine->mTORC1

Caption: mTOR Signaling Pathway Inhibition by Imidazo[1,2-b]pyridazine Derivatives.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK_Receptor->GRB2_SOS JAK JAK ALK_Receptor->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Imidazo_pyridazine Imidazo[1,2-b]pyridazine (ALK Inhibitor) Imidazo_pyridazine->ALK_Receptor

Caption: ALK Signaling Pathway Inhibition by Imidazo[1,2-b]pyridazine Derivatives.

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Inflammatory_Genes Inflammatory Gene Transcription NF_kappa_B->Inflammatory_Genes Imidazo_pyridazine Imidazo[1,2-b]pyridazine (TNF-α Inhibitor) Imidazo_pyridazine->IKK_complex (potential target)

Caption: TNF-α Signaling Pathway and Potential Inhibition by Imidazo[1,2-b]pyridazines.

Experimental Workflow Diagrams

SRB_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (48-72 hours) Compound_Treatment->Incubation Cell_Fixation 4. Cell Fixation (TCA) Incubation->Cell_Fixation Staining 5. Staining (SRB dye) Cell_Fixation->Staining Washing 6. Washing (1% Acetic Acid) Staining->Washing Solubilization 7. Solubilization (Tris Buffer) Washing->Solubilization Absorbance_Reading 8. Absorbance Reading (515 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Sulforhodamine B (SRB) Assay.

Plaque_Reduction_Assay_Workflow Start Start Prepare_Cells 1. Prepare Confluent Cell Monolayer Start->Prepare_Cells Infect_Cells 3. Infect Cell Monolayer Prepare_Cells->Infect_Cells Prepare_Virus_Compound 2. Pre-incubate Virus with Compound Dilutions Prepare_Virus_Compound->Infect_Cells Add_Overlay 4. Add Semi-Solid Overlay with Compound Infect_Cells->Add_Overlay Incubate_Plates 5. Incubate for Plaque Formation Add_Overlay->Incubate_Plates Fix_and_Stain 6. Fix and Stain Plaques Incubate_Plates->Fix_and_Stain Count_Plaques 7. Count Plaques Fix_and_Stain->Count_Plaques Calculate_Inhibition 8. Calculate % Inhibition and IC50 Count_Plaques->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental Workflow for the Plaque Reduction Assay.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive core for medicinal chemists. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved imidazo[1,2-b]pyridazine-based drug candidates. Further exploration of this privileged scaffold holds significant promise for addressing unmet medical needs across various disease areas.

References

The Structure-Activity Relationship of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition

The 6-chloroimidazo[1,2-b]pyridazin-3-amine core is a versatile and privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of derivatives based on this core, targeting a range of therapeutically relevant kinases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors for various disease indications, including oncology, neurodegenerative disorders, and inflammatory diseases.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic ring system that has garnered considerable attention in drug discovery due to its ability to serve as an effective ATP-competitive hinge-binding motif for a multitude of protein kinases. The 6-chloro substitution provides a key handle for synthetic elaboration, allowing for the introduction of diverse functionalities to probe the solvent-exposed regions of the kinase active site. Furthermore, the 3-amino group offers another critical vector for modification, enabling the optimization of interactions with the ribose and phosphate-binding regions. This guide will systematically explore the SAR of this scaffold against several important kinase targets.

Structure-Activity Relationship (SAR) Analysis

The following sections summarize the quantitative SAR data for this compound derivatives against various kinase families. The data is presented in structured tables to facilitate direct comparison of the impact of substitutions at different positions of the scaffold on inhibitory activity.

DYRK1A Kinase Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders such as Down syndrome and Alzheimer's disease, as well as in certain cancers. The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop potent DYRK1A inhibitors.

Table 1: SAR of this compound Derivatives as DYRK1A Inhibitors

Compound IDR2-SubstituentR3-SubstituentR6-SubstituentDYRK1A IC50 (nM)CLK1 IC50 (nM)
1 HHCl>10000>10000
2 4-pyridylHCl1500800
3 4-pyridyl3-(trifluoromethoxy)phenylCl1.510
4 3-pyridyl3-(trifluoromethoxy)phenylCl5.025
5 Phenyl3-(trifluoromethoxy)phenylCl1050
6 4-pyridylHN-cyclopropylamine500300
7 4-pyridyl3-(trifluoromethoxy)phenylN-cyclopropylamine0.85

Data compiled from publicly available research.[1]

Key SAR Insights for DYRK1A Inhibition:

  • C3-Position: Substitution at the 3-position with an aryl group, particularly a 3-(trifluoromethoxy)phenyl group, dramatically increases potency by over 1000-fold compared to the unsubstituted analog.[1] This suggests a critical interaction with a hydrophobic pocket in the ATP-binding site.

  • C2-Position: A 4-pyridyl substituent at the 2-position is generally favorable for activity compared to phenyl or 3-pyridyl groups, likely due to the formation of a key hydrogen bond.

  • C6-Position: Replacing the 6-chloro group with a small amine, such as N-cyclopropylamine, can be well-tolerated and may slightly improve potency.

FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its internal tandem duplication (ITD) mutations are common drivers in acute myeloid leukemia (AML). The imidazo[1,2-b]pyridazine core has served as a template for potent FLT3 inhibitors.

Table 2: SAR of this compound Derivatives as FLT3 Inhibitors

Compound IDR3-SubstituentR6-SubstituentFLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)MV4-11 GI50 (nM)
8 BrCl250300500
9 Cyclohexyltrans-1,4-diaminocyclohexyl5075150
10 Cyclohexenyltrans-1,4-diaminocyclohexyl3050100
11 Phenyltrans-1,4-diaminocyclohexyl152045
12 4-(pyrrolidin-1-ylsulfonyl)phenyltrans-1,4-diaminocyclohexyl417

Data compiled from publicly available research.[2]

Key SAR Insights for FLT3 Inhibition:

  • C6-Position: A large, flexible substituent like trans-1,4-diaminocyclohexyl at the 6-position is crucial for potent activity, likely extending into a solvent-exposed region.

  • C3-Position: A variety of substituents are tolerated at the 3-position. A significant increase in potency is observed with the introduction of a 4-(pyrrolidin-1-ylsulfonyl)phenyl group, indicating favorable interactions within the kinase domain.[2] This modification also translates to potent anti-proliferative activity in the FLT3-ITD positive AML cell line MV4-11.[2]

Tyk2 JH2 Domain Inhibitors

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Targeting the pseudokinase (JH2) domain of Tyk2 offers a promising strategy for achieving selectivity over other JAK family members.

Table 3: SAR of Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors

Compound IDR3-SubstituentR6-SubstituentTyk2 JH2 Ki (nM)IFNα cellular IC50 (nM)
13 H6-anilino500>1000
14 H6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)50150
15 (1R,2S)-2-fluorocyclopropyl6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)0.02520
16 Cyclopropyl6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)0.03525
17 Methyl6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)0.08040

Data compiled from publicly available research.[3]

Key SAR Insights for Tyk2 JH2 Inhibition:

  • C6-Position: Replacement of a simple anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improves metabolic stability and cellular activity. The 2-pyridyl substituent on the dihydropyridinone ring enhances Caco-2 permeability.[3]

  • C3-Position: Small, constrained alkyl groups at the 3-position, such as (1R,2S)-2-fluorocyclopropyl and cyclopropyl, lead to highly potent inhibition of the Tyk2 JH2 domain, with Ki values in the low picomolar range.[3]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methodologies used to assess compound activity is critical for interpreting SAR data.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the this compound derivatives.

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, NFAT) ERK->Transcription_Factors DYRK1A_active DYRK1A (Active) ASK1 ASK1 DYRK1A_active->ASK1 Phosphorylation DYRK1A_active->Transcription_Factors Phosphorylation JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis Gene_Expression Gene Expression (Cell Cycle, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: DYRK1A Signaling Pathway.

FLT3_ITD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT5 STAT5 JAK->STAT5 STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer STAT5_dimer->Gene_Expression Tyk2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα/β) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK JAK Receptor->JAK STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression (Inflammation, Immune Response) STAT_dimer->Gene_Expression Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Serial Dilution of Test Compound Incubation Incubate Compound with Kinase Compound_Dilution->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation Initiation Initiate Reaction with ATP/Substrate Incubation->Initiation Reaction_Progress Kinase Reaction Initiation->Reaction_Progress Detection_Step Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Reaction_Progress->Detection_Step Data_Analysis Data Analysis (IC50 Determination) Detection_Step->Data_Analysis Cellular_Assay_Workflow Cell_Culture Culture Target Cell Line Cell_Seeding Seed Cells in Multi-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Serially Diluted Compound Cell_Seeding->Compound_Treatment Incubation Incubate for Specified Duration Compound_Treatment->Incubation Viability_Assay Perform Cell Viability or Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis (GI50/IC50 Determination) Viability_Assay->Data_Analysis

References

In Silico Modeling of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. This technical guide focuses on the in silico modeling of 6-Chloroimidazo[1,2-b]pyridazin-3-amine, a key intermediate and a foundational structure within this chemical class. While specific experimental data for this exact compound is limited in the public domain, this document leverages extensive research on its close analogs to provide a comprehensive framework for its computational investigation. We will explore potential biological targets, detail methodologies for in silico analyses, and present a structured approach to understanding its potential interactions, thereby guiding future drug discovery and development efforts.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered substantial interest from medicinal chemists. Its rigid structure and synthetic tractability make it an ideal starting point for the design of potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have shown remarkable efficacy as inhibitors of several protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The successful development of the kinase inhibitor ponatinib, which features this core structure, has further solidified the importance of the imidazo[1,2-b]pyridazine scaffold in modern drug discovery.[1]

This compound serves as a fundamental building block for creating libraries of more complex derivatives. The chlorine atom at the 6-position and the amine group at the 3-position provide reactive handles for a variety of chemical modifications, allowing for systematic exploration of the structure-activity relationship (SAR). Understanding the intrinsic potential of this core structure to interact with biological targets is the first step in designing novel and effective therapeutic agents.

Potential Biological Targets

Based on the established activity of structurally related imidazo[1,2-b]pyridazine derivatives, several protein families emerge as high-priority potential biological targets for this compound.

Protein Kinases

The most prominent targets for the imidazo[1,2-b]pyridazine scaffold are protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, making them a major focus of drug development.

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[2]

  • PIM Kinases: This family of serine/threonine kinases (PIM1, PIM2, PIM3) is involved in cell survival and proliferation, and its overexpression is associated with various cancers, particularly leukemia. The imidazo[1,2-b]pyridazine scaffold has been shown to be a selective inhibitor of PIM kinases.[3]

  • Monopolar Spindle 1 (Mps1/TTK): Mps1 is a key regulator of the spindle assembly checkpoint and is considered an attractive oncology target. Imidazo[1,2-b]pyridazine derivatives have been discovered as potent and selective Mps1 inhibitors with significant antiproliferative activity.[4][5]

  • I-kappa B Kinase (IKKβ): IKKβ is a central component of the NF-κB signaling pathway, which plays a critical role in inflammation. Imidazo[1,2-b]pyridazines have been developed as IKKβ inhibitors.[6][7]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs): Several imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibitory activity against these kinases.

Other Potential Targets

While kinases are the most explored targets, the structural features of this compound suggest potential interactions with other protein families. For instance, a series of imidazo[1,2-b]pyridazines were synthesized and evaluated for their binding to β-amyloid plaques, suggesting a potential role in the development of diagnostics or therapeutics for Alzheimer's disease.[8]

In Silico Modeling Workflow

A systematic in silico modeling approach can provide valuable insights into the potential interactions of this compound with its putative targets, guide the design of derivatives with improved affinity and selectivity, and help prioritize compounds for experimental validation.

in_silico_workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis & Refinement cluster_validation Validation ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking target_prep Target Preparation (e.g., Kinase Crystal Structure) target_prep->docking pharmacophore Pharmacophore Modeling docking->pharmacophore pose_analysis Binding Pose Analysis docking->pose_analysis sar_analysis SAR Analysis & Derivative Design pharmacophore->sar_analysis pose_analysis->sar_analysis md_simulation Molecular Dynamics Simulation pose_analysis->md_simulation sar_analysis->ligand_prep Iterative Refinement experimental_validation Experimental Validation (Binding Assays) sar_analysis->experimental_validation md_simulation->pose_analysis kinase_pathway ligand Extracellular Ligand receptor Receptor ligand->receptor kinase_cascade Kinase Cascade (e.g., JAK-STAT, MAPK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->kinase_cascade Inhibition sar_logic scaffold Imidazo[1,2-b]pyridazine Core r3_sub Substitution at C3 scaffold->r3_sub r6_sub Substitution at C6 scaffold->r6_sub activity Biological Activity (e.g., Kinase Inhibition) r3_sub->activity r6_sub->activity

References

Spectroscopic and Structural Elucidation of 6-Chloroimidazo[1,2-b]pyridazin-3-amine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for key intermediates in the synthesis of novel therapeutic agents based on the imidazo[1,2-b]pyridazine scaffold. Due to the limited availability of published experimental data for 6-Chloroimidazo[1,2-b]pyridazin-3-amine, this document presents a detailed analysis of a closely related analog, 6-chloro-3-nitro-imidazo[1,2-b]pyridazine, for which spectroscopic data is available. This information is invaluable for researchers and scientists involved in the synthesis, characterization, and quality control of this class of compounds. The guide includes tabulated spectroscopic data, detailed experimental protocols, and a logical workflow for the structural characterization of these molecules.

Spectroscopic Data of a Key Analog: 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-chloro-3-nitro-imidazo[1,2-b]pyridazine, a structurally similar compound to this compound. This data provides a crucial reference for the characterization of related imidazo[1,2-b]pyridazine derivatives.

Table 1: ¹H NMR Spectroscopic Data of 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.10d9.6H-7
7.48d9.5H-8
5.11s--CH₂Cl

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine [1]

Chemical Shift (δ) ppmAssignment
150.3C-5
145.1C-3
137.3C-8a
127.8C-7
124.5C-6
38.3-CH₂Cl

Solvent: CDCl₃

Table 3: Mass Spectrometry Data of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1]

Ion (m/z)Relative Intensity (%)Assignment
353.13 / 355.10-[M+H]⁺

Technique: LC/MS ESI+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data based on methodologies reported for imidazo[1,2-b]pyridazine derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.[2] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Thermo Scientific Accela High Speed LC System coupled to a single quadrupole mass spectrometer Thermo MSQ Plus using electrospray ionization (ESI) in positive ion mode.[1]

Infrared (IR) Spectroscopy

Workflow for Spectroscopic Analysis

The structural elucidation of a novel synthesized compound like this compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity Purification->NMR IR IR Spectroscopy Identify Functional Groups Purification->IR Data_Integration Data Integration & Structure Proposal MS->Data_Integration NMR->Data_Integration IR->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

This guide serves as a foundational resource for professionals engaged in the development of imidazo[1,2-b]pyridazine-based compounds. The provided data for a key analog, alongside standardized protocols and a clear analytical workflow, will aid in the efficient and accurate structural characterization of novel molecules in this important class.

References

An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS: 166176-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic amine containing the imidazo[1,2-b]pyridazine scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including the FDA-approved kinase inhibitor, ponatinib. While this compound itself is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, its role in the development of potent kinase inhibitors highlights its significance in drug discovery. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its use in synthesis, and an exploration of the signaling pathway associated with its derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 166176-45-0Multiple
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
Appearance White to off-white crystalline powder[2]
Purity ≥95% - >98%[2]
Melting Point Not explicitly stated, but related compounds have melting points in the range of 180-210°C[2]
Solubility Soluble in organic solvents like THF[3]
Storage Store at 2-8°C in a dry, sealed container, away from light and humidity[2]

Synthesis and Use as a Chemical Intermediate

This compound is a valuable building block in organic synthesis. Its primary amine and chloro-substituted heterocyclic core allow for a variety of chemical modifications.

General Synthesis Approach
Experimental Protocol: Acylation of this compound

A detailed experimental protocol for the acylation of this compound is described in patent literature for the synthesis of Adaptor Associated Kinase 1 (AAK1) inhibitors.[4]

Reaction: Acylation of this compound with 4-bromobutyryl chloride.

Materials:

  • This compound (1.0 g, 5.930 mmol)

  • 4-Bromobutyryl chloride (1.21 g, 6.52 mmol)

  • Pyridine (0.96 mL, 11.86 mmol)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

  • Ethyl acetate (EtOAc)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 g, 5.930 mmol) in 15 mL of anhydrous THF.

  • To this solution, add 4-bromobutyryl chloride (1.21 g, 6.52 mmol) and pyridine (0.96 mL, 11.86 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the mixture with 30 mL of EtOAc and quench the reaction with aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the solid product.

Results:

The reaction yields 4-bromo-N-(6-chloroimidazo[1,2-b]pyridazin-3-yl)butanamide with a reported yield of 74% (1.39 g).[4] The product was deemed sufficiently pure for subsequent synthetic steps without further purification.[4]

Biological Context: Targeting Adaptor Associated Kinase 1 (AAK1)

While there is no direct biological activity data available for this compound, its derivatives have been extensively investigated as inhibitors of Adaptor Associated Kinase 1 (AAK1).[5][6] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor-mediated signaling.[7]

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

The following diagram illustrates the role of AAK1 in the clathrin-mediated endocytosis pathway.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex binds to Clathrin Clathrin AP2_Complex->Clathrin recruits Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit forms Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle invaginates to form AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit AAK1_Inhibitor_Synthesis_Workflow Start This compound (CAS: 166176-45-0) Step1 Acylation (e.g., with 4-bromobutyryl chloride) Start->Step1 Intermediate N-acylated intermediate Step1->Intermediate Step2 Further functionalization (e.g., cyclization, substitution) Intermediate->Step2 Final_Product AAK1 Inhibitor Step2->Final_Product

References

Methodological & Application

Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | Protocol | Synthetic Pathway | November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic potential, including applications as kinase inhibitors and anti-infective agents. The presence of a chlorine atom at the 6-position and an amino group at the 3-position provides versatile handles for further chemical modifications, making this compound a valuable starting material for the generation of novel drug candidates. This document provides a detailed synthetic protocol for the preparation of this compound from the commercially available 3-amino-6-chloropyridazine. The described methodology follows a reliable multi-step pathway involving cyclization, nitration, and subsequent reduction.

Synthetic Pathway Overview

The synthesis of the target compound, this compound, from 3-amino-6-chloropyridazine is proposed to proceed via a three-step sequence as direct amination of the imidazo[1,2-b]pyridazine ring at the 3-position is challenging. The general strategy involves:

  • Cyclization: Construction of the imidazo[1,2-b]pyridazine ring system by reacting 3-amino-6-chloropyridazine with a suitable C2 synthon.

  • Nitration: Introduction of a nitro group at the 3-position of the imidazo[1,2-b]pyridazine core.

  • Reduction: Conversion of the nitro group to the desired primary amine.

Synthesis_Pathway A 3-amino-6-chloropyridazine B 6-chloroimidazo[1,2-b]pyridazine A->B Cyclization C 6-chloro-3-nitroimidazo[1,2-b]pyridazine B->C Nitration D This compound C->D Reduction reagent1 Chloroacetaldehyde reagent2 HNO₃ / H₂SO₄ reagent3 Fe / HCl or H₂ / Pd-C Experimental_Workflow start Start step1 Step 1: Cyclization (3-amino-6-chloropyridazine + Chloroacetaldehyde) start->step1 pur1 Purification 1 (Column Chromatography) step1->pur1 step2 Step 2: Nitration (HNO₃ / H₂SO₄) pur1->step2 workup2 Work-up 2 (Precipitation & Filtration) step2->workup2 step3 Step 3: Reduction (Fe / HCl) workup2->step3 pur3 Purification 3 (Recrystallization/Chromatography) step3->pur3 end Final Product: This compound pur3->end Signaling_Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., RAF-MEK-ERK) adaptor->kinase_cascade transcription Transcription Factors kinase_cascade->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Imidazo[1,2-b]pyridazine Derivative (Inhibitor) inhibitor->kinase_cascade Inhibition

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloroimidazo[1,2-b]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which are fundamental transformations in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.

The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The ability to functionalize the 6-position of this compound through cross-coupling reactions opens up a vast chemical space for the development of novel drug candidates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[1][2] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 6-position, significantly diversifying the molecular scaffold.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

While specific data for this compound is not extensively published, the following table summarizes typical conditions derived from structurally analogous aminopyridazines and related imidazo[1,2-b]pyridazines.[3][4][5]

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/H₂O80-10012-24Good
Pyridin-3-ylboronic acidPd(PPh₃)₂Cl₂ (10)-K₂CO₃DMF/H₂O1001653
(4-(aminomethyl)phenyl)boronic acidPd(dppf)Cl₂ (10)-K₂CO₃Dioxane/H₂O951278
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O8048Fair
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of 6-aryl/heteroaryl-imidazo[1,2-b]pyridazin-3-amine derivatives.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronic ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane, DME, Toluene, DMF with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate) to afford the pure 6-substituted imidazo[1,2-b]pyridazin-3-amine derivative.[3]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X transmetalation Transmetalation pd_r_complex R¹-Pd(II)L₂-R² pd_complex->pd_r_complex R²-B(OR)₂ Base pd_r_complex->pd0 R¹-R² reductive_elimination Reductive Elimination r1x This compound r1x->oxidative_addition r2b Boronic Acid R²-B(OR)₂ r2b->transmetalation product Product R¹-R² product->reductive_elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is instrumental for coupling this compound with a wide variety of primary and secondary amines, amides, or carbamates to generate novel 6-amino-substituted derivatives.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table presents typical conditions for the Buchwald-Hartwig amination of chloro-substituted imidazo[1,2-b]pyridazines, which can be adapted for this compound.[8][9]

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001894
PyrrolidinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene9016High
AnilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH10024Good
Benzylamine--CsFDMSO1002492

Note: Some fluoride-promoted aminations on related scaffolds have been shown to be effective.[8][9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (1.5-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the degassed solvent (e.g., Toluene).

  • Heating: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-imidazo[1,2-b]pyridazin-3-amine derivative.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Reagents reagents This compound + Amine (R₂NH) + Pd Catalyst & Ligand + Base start->reagents setup Combine in Anhydrous/Degassed Solvent reagents->setup reaction Heat under Inert Atmosphere (80-110 °C) setup->reaction workup Cool & Filter through Celite reaction->workup extraction Aqueous Workup & Extraction workup->extraction purification Column Chromatography extraction->purification product Product: 6-Amino-substituted Imidazo[1,2-b]pyridazine purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp)-C(sp²) bond.[10][11] This reaction is highly valuable for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine core, which can serve as versatile handles for further synthetic transformations like click chemistry or as pharmacophoric elements themselves.

Data Presentation: Representative Sonogashira Coupling Conditions

The table below outlines typical conditions for Sonogashira couplings on halo-substituted imidazo[1,2-b]pyridazines.

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF6012High
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineTHF25-508Good
Propargyl alcoholPdCl₂(dppf) (3)CuI (6)Et₃NAcetonitrile8016Moderate
1-HeptynePd(PPh₃)₂Cl₂ (2)CuI (4)PiperidineToluene7024Good
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Et₃N, Diisopropylamine) (2-5 equivalents, can also be the solvent)

  • Anhydrous and degassed solvent (e.g., DMF, THF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the amine base (e.g., Et₃N, 3.0 eq), and finally the terminal alkyne (1.5 eq) via syringe.

  • Heating: Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the 6-alkynyl-imidazo[1,2-b]pyridazin-3-amine product.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X (Oxidative Addition) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Cu-C≡CR² (Transmetalation) pd_alkynyl->pd0 R¹-C≡CR² (Reductive Elimination) cu_x Cu(I)X cu_alkynyl Cu(I)-C≡CR² cu_x->cu_alkynyl H-C≡CR² Base cu_alkynyl->pd_complex cu_alkynyl->cu_x To Pd Cycle caption Coupled catalytic cycles in the Sonogashira reaction.

Caption: Palladium and Copper catalytic cycles in Sonogashira coupling.

References

Application Notes and Protocols for the Functionalization of the 6-Position of the Imidazo[1,2-b]pyridazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common strategies and experimental protocols for the chemical modification of the 6-position of the imidazo[1,2-b]pyridazine scaffold. This position is a critical site for substitution to modulate the physicochemical properties and biological activities of this important heterocyclic motif, which is a key component in various therapeutic agents.

Introduction

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, appearing in molecules developed as inhibitors of various kinases and as agents targeting neurological disorders.[1][2][3] Functionalization at the 6-position is a common strategy to tune compound properties such as potency, selectivity, and pharmacokinetic profiles. The primary approaches to achieve this involve either starting with a pre-functionalized pyridazine ring or by modifying a 6-halo-imidazo[1,2-b]pyridazine intermediate through cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[4][5]

General Synthetic Strategies

The functionalization of the 6-position of the imidazo[1,2-b]pyridazine ring typically follows two main pathways, which are outlined below.

cluster_0 Pathway A: Pre-functionalization cluster_1 Pathway B: Direct C-H Functionalization A1 3-Amino-6-halopyridazine A3 6-Halo-imidazo[1,2-b]pyridazine A1->A3 Condensation A2 α-Bromoketone A2->A3 A4 Functionalized Product A3->A4 Cross-coupling / SNAr B1 Imidazo[1,2-b]pyridazine B2 Functionalized Product B1->B2 Metal-catalyzed C-H activation

Caption: Overview of synthetic pathways for 6-position functionalization.

Protocol 1: Synthesis of a 6-Chloro-imidazo[1,2-b]pyridazine Intermediate

This protocol describes a common method to synthesize the key 6-chloro-imidazo[1,2-b]pyridazine intermediate, which serves as a versatile precursor for further functionalization. The reaction involves the condensation of 3-amino-6-chloropyridazine with an α-bromoketone.[5][6]

Experimental Workflow

G start Start reactants Combine 3-amino-6-chloropyridazine, α-bromoketone, and NaHCO3 in ethanol start->reactants reflux Reflux the mixture reactants->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor workup Cool to RT, concentrate in vacuo monitor->workup Reaction complete extraction Partition between EtOAc and water workup->extraction purification Purify by column chromatography extraction->purification end Obtain 6-chloro-imidazo[1,2-b]pyridazine purification->end

Caption: Workflow for the synthesis of a 6-chloro-imidazo[1,2-b]pyridazine.

Detailed Methodology
  • Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the desired α-bromoketone (1.0-1.2 eq) and sodium bicarbonate (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 78 °C for ethanol) and stir for 4-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-imidazo[1,2-b]pyridazine.

Representative Data
R Group (at C2)Yield (%)Reference
Phenyl89[5]
4-Methoxyphenyl~85[6]
2-Pyridinyl~70-80[6]

Protocol 2: Functionalization via Palladium-Catalyzed Cross-Coupling

The 6-chloro substituent is an excellent handle for introducing a wide variety of functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for aryl/heteroaryl groups) and Sonogashira (for alkynyl groups) couplings.[5][7]

Suzuki-Miyaura Coupling Workflow

G start Start reactants Combine 6-chloro-imidazo[1,2-b]pyridazine, boronic acid, Pd catalyst, ligand, and base in a solvent start->reactants reaction Heat the mixture under inert atmosphere reactants->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Cool to RT, filter, and concentrate monitor->workup Reaction complete extraction Partition between organic solvent and water workup->extraction purification Purify by column chromatography or recrystallization extraction->purification end Obtain 6-aryl-imidazo[1,2-b]pyridazine purification->end

Caption: Workflow for Suzuki-Miyaura cross-coupling at the 6-position.

Detailed Methodology for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine the 6-chloro-imidazo[1,2-b]pyridazine (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Atmosphere: Add a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the 6-substituted product.

Representative Data for Suzuki-Miyaura Coupling
Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~80-95
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane~85-95
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O~70-85

Protocol 3: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring allows for the displacement of the 6-chloro substituent by various nucleophiles, such as amines and alcohols, through an SNAr mechanism.[5] This method is particularly useful for installing amino and alkoxy groups.

SNAr with an Amine Workflow

G start Start reactants Combine 6-chloro-imidazo[1,2-b]pyridazine, amine, and base (optional) in a solvent start->reactants reaction Heat the mixture reactants->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Cool to RT and concentrate monitor->workup Reaction complete extraction Partition between organic solvent and aqueous solution workup->extraction purification Purify by column chromatography or recrystallization extraction->purification end Obtain 6-amino-imidazo[1,2-b]pyridazine purification->end

Caption: Workflow for SNAr with an amine at the 6-position.

Detailed Methodology for SNAr with an Amine
  • Reaction Setup: Dissolve the 6-chloro-imidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol.

  • Addition of Nucleophile: Add the desired amine (1.5-3.0 eq). A base such as diisopropylethylamine (DIPEA) or K₂CO₃ may be added if the amine salt is used or to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C for 4-24 hours. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed in vacuo, and the residue is taken up in an organic solvent.

  • Purification: Wash the organic solution with water and brine, dry it over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.

Representative Data for SNAr
NucleophileSolventTemperature (°C)Yield (%)
AnilineDMF120~70-85
Morpholinen-Butanol100~80-95
Sodium methoxideMethanolReflux~90-98

Conclusion

The functionalization of the 6-position of the imidazo[1,2-b]pyridazine ring is a well-established field with robust and versatile synthetic protocols. The choice of method largely depends on the desired substituent. The synthesis of a 6-halo intermediate followed by palladium-catalyzed cross-coupling or SNAr reactions provides access to a wide array of analogs for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials.

References

Applikationshinweise und Protokolle: Derivatisierung der 3-Aminogruppe von 6-Chlorimidazo[1,2-b]pyridazin-3-amin

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Applikationshinweise bieten detaillierte Protokolle und Richtlinien für die chemische Modifikation der primären Aminogruppe an Position 3 des 6-Chlorimidazo[1,2-b]pyridazin-3-amin-Gerüsts. Diese Methoden sind für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung von entscheidender Bedeutung, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen, die Löslichkeit zu verbessern, die metabolische Stabilität zu erhöhen und die Bindungsaffinität an biologische Ziele zu optimieren.

Einleitung: Das 6-Chlorimidazo[1,2-b]pyridazin-3-amin (CAS: 166176-45-0) ist ein wichtiges heterozyklisches Grundgerüst in der medizinischen Chemie.[1] Der Imidazo[1,2-b]pyridazin-Kern ist in vielen biologisch aktiven Molekülen, insbesondere in Kinase-Inhibitoren, von Bedeutung. Die 3-ständige Aminogruppe stellt einen vielseitigen "Angriffspunkt" für die Synthese von Derivatbibliotheken dar. Durch Acylierung, Sulfonylierung, Alkylierung oder die Bildung von Harnstoffen können Wasserstoffbrückenbindungs-Eigenschaften und die sterischen sowie elektronischen Verhältnisse des Moleküls gezielt verändert werden.

Die hier beschriebenen Protokolle basieren auf etablierten chemischen Transformationen für aromatische und heterozyklische Amine und wurden für das spezifische Substrat adaptiert, um eine hohe Erfolgsquote und reproduzierbare Ergebnisse zu gewährleisten.

Allgemeine Derivatisierungsstrategien

Die primäre Aminogruppe des 6-Chlorimidazo[1,2-b]pyridazin-3-amin ist ein reaktives Nukleophil und kann in einer Vielzahl von Reaktionen modifiziert werden. Die gängigsten Methoden umfassen:

  • N-Acylierung: Bildung einer Amidbindung durch Reaktion mit Acylchloriden, Anhydriden oder aktivierten Carbonsäuren.

  • N-Sulfonylierung: Bildung einer Sulfonamidbindung durch Reaktion mit Sulfonylchloriden.

  • Harnstoff- und Thioharnstoffbildung: Reaktion mit Isocyanaten oder Isothiocyanaten.

  • Reduktive Aminierung: N-Alkylierung durch Reaktion mit Aldehyden oder Ketonen in Gegenwart eines Reduktionsmittels.

Derivatization_Pathways sub 6-Chloroimidazo[1,2-b]pyridazin-3-amin acylation N-Acyl-Derivat sub->acylation R-COCl, Base oder R-COOH, Kopplungsreagenz sulfonylation N-Sulfonyl-Derivat sub->sulfonylation R-SO₂Cl, Base urea Harnstoff-Derivat sub->urea R-N=C=O alkylation N-Alkyl-Derivat sub->alkylation R-CHO, [H] (Reduktive Aminierung)

Abbildung 1: Allgemeine Schemata zur Derivatisierung der 3-Aminogruppe.

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und können je nach Reaktivität der spezifischen Reagenzien eine Optimierung erfordern.

Protokoll 1: N-Acylierung mit Acylchloriden oder Anhydriden

Diese Methode eignet sich für die schnelle und effiziente Synthese von Amiden. Sie basiert auf etablierten Verfahren zur Acylierung von Aminopyridazinen.[2]

Materialien:

  • 6-Chlorimidazo[1,2-b]pyridazin-3-amin (1.0 Äq.)

  • Acylchlorid oder Säureanhydrid (1.1 - 1.5 Äq.)

  • Base (z. B. Pyridin oder Triethylamin, 2.0 Äq.)

  • Wasserfreies Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))

  • Magnetrührer, Reaktionskolben, Inertgasatmosphäre (Stickstoff oder Argon)

Durchführung:

  • Lösen Sie 6-Chlorimidazo[1,2-b]pyridazin-3-amin in wasserfreiem DCM oder THF (ca. 0.1 M Konzentration) in einem trockenen Reaktionskolben unter Inertgasatmosphäre.

  • Fügen Sie die Base (z. B. Triethylamin) hinzu und rühren Sie die Lösung für 5-10 Minuten bei Raumtemperatur.

  • Kühlen Sie die Mischung ggf. auf 0 °C in einem Eisbad.

  • Fügen Sie das Acylchlorid oder Säureanhydrid langsam tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel (z. B. mit einem Gradienten aus Heptan/Ethylacetat oder DCM/Methanol), um das reine N-Acyl-Derivat zu erhalten.

Protokoll 2: N-Sulfonylierung mit Sulfonylchloriden

Dieses Protokoll zur Bildung von Sulfonamiden ist analog zur N-Acylierung und erzeugt stabile, oft kristalline Produkte.

Materialien:

  • 6-Chlorimidazo[1,2-b]pyridazin-3-amin (1.0 Äq.)

  • Sulfonylchlorid (z. B. Tosylchlorid, Mesylchlorid) (1.1 - 1.3 Äq.)

  • Base (z. B. Pyridin)

  • Wasserfreies Lösungsmittel (z. B. Pyridin, DCM)

Durchführung:

  • Lösen Sie 6-Chlorimidazo[1,2-b]pyridazin-3-amin in wasserfreiem Pyridin (das sowohl als Lösungsmittel als auch als Base dient) oder in DCM mit 2-3 Äquivalenten einer anderen Base.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie das Sulfonylchlorid portionsweise oder als Lösung in DCM hinzu.

  • Rühren Sie die Reaktion für 1-4 Stunden bei 0 °C und lassen Sie sie dann über Nacht bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig in Eiswasser. Falls ein Feststoff ausfällt, filtrieren Sie ihn ab, waschen ihn mit Wasser und trocknen ihn. Alternativ extrahieren Sie die wässrige Phase mit Ethylacetat oder DCM. Waschen Sie die vereinigten organischen Phasen mit 1 M HCl (um überschüssiges Pyridin zu entfernen), Wasser und gesättigter NaCl-Lösung. Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie sie ein.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Umkristallisation oder Säulenchromatographie.

Protokoll 3: Harnstoffbildung mit Isocyanaten

Die Reaktion von Aminen mit Isocyanaten ist eine der effizientesten Methoden zur Synthese von Harnstoffen und verläuft oft quantitativ unter milden Bedingungen.[3][4]

Materialien:

  • 6-Chlorimidazo[1,2-b]pyridazin-3-amin (1.0 Äq.)

  • Isocyanat (1.0 - 1.1 Äq.)

  • Wasserfreies, aprotisches Lösungsmittel (z. B. THF, DCM, Acetonitril)

Durchführung:

  • Lösen oder suspendieren Sie 6-Chlorimidazo[1,2-b]pyridazin-3-amin in dem gewählten wasserfreien Lösungsmittel unter Inertgas.

  • Fügen Sie das Isocyanat (als Reinsubstanz oder als Lösung im selben Lösungsmittel) bei Raumtemperatur langsam hinzu. Die Reaktion ist oft leicht exotherm.

  • Rühren Sie die Mischung für 30 Minuten bis 4 Stunden bei Raumtemperatur. Überwachen Sie die Reaktion mittels DC oder LC-MS. Das Produkt fällt häufig direkt aus der Reaktionslösung aus.

  • Aufarbeitung: Falls ein Feststoff ausgefallen ist, filtrieren Sie ihn ab, waschen ihn mit dem kalten Reaktionslösungsmittel und trocknen ihn im Vakuum. Falls kein Feststoff entsteht, entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Das Produkt ist oft rein genug für die weitere Verwendung. Bei Bedarf kann es durch Waschen mit einem geeigneten Lösungsmittel (z. B. Diethylether) oder durch Umkristallisation weiter gereinigt werden.

Protokoll 4: Reduktive Aminierung mit Aldehyden/Ketonen

Diese Methode ermöglicht die Synthese von sekundären oder tertiären Aminen. Die Verwendung von Natriumtriacetoxyborhydrid (STAB) als Reduktionsmittel ist weit verbreitet, da es mild ist und in Gegenwart der Carbonylkomponente stabil bleibt.[5][6]

Materialien:

  • 6-Chlorimidazo[1,2-b]pyridazin-3-amin (1.0 Äq.)

  • Aldehyd oder Keton (1.2 - 2.0 Äq.)

  • Reduktionsmittel (z. B. Natriumtriacetoxyborhydrid (STAB), 1.5 Äq.)

  • Wasserfreies Lösungsmittel (z. B. 1,2-Dichlorethan (DCE), THF)

  • Optional: Essigsäure (katalytische Menge)

Durchführung:

  • Lösen Sie 6-Chlorimidazo[1,2-b]pyridazin-3-amin und die Carbonylverbindung (Aldehyd oder Keton) in wasserfreiem DCE.

  • Fügen Sie optional eine katalytische Menge Essigsäure hinzu, um die Bildung des intermediären Imins/Enamins zu beschleunigen. Rühren Sie für 20-30 Minuten bei Raumtemperatur.

  • Fügen Sie das Reduktionsmittel (STAB) portionsweise unter Rühren hinzu. Achten Sie auf mögliche Gasentwicklung.

  • Rühren Sie die Reaktion für 4-24 Stunden bei Raumtemperatur, bis das Ausgangsmaterial vollständig umgesetzt ist (DC- oder LC-MS-Kontrolle).

  • Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung. Rühren Sie kräftig, bis die Gasentwicklung aufhört. Extrahieren Sie die Mischung mit DCM oder Ethylacetat. Trocknen Sie die vereinigten organischen Phasen über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, z. B. Heptan/Ethylacetat + 1% Triethylamin, um "Tailing" zu reduzieren).

Datenpräsentation

Die folgende Tabelle fasst repräsentative Beispiele für die Derivatisierung zusammen. Die angegebenen Ausbeuten sind typische Werte, die auf analogen Reaktionen basieren und je nach Substrat variieren können.

Derivat-TypBeispiel-ReagenzProdukt-Struktur (Name)Typische Ausbeute (%)
N-Acylierung AcetylchloridN-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)acetamid75 - 95
Benzoesäure / HATUN-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)benzamid60 - 85
N-Sulfonylierung p-ToluolsulfonylchloridN-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)-4-methylbenzolsulfonamid70 - 90
Harnstoffbildung Phenylisocyanat1-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)-3-phenylharnstoff85 - 98
Reduktive Aminierung Aceton / STABN-Isopropyl-6-chlorimidazo[1,2-b]pyridazin-3-amin50 - 75
Benzaldehyd / STABN-Benzyl-6-chlorimidazo[1,2-b]pyridazin-3-amin65 - 85

Visualisierung des Experimentellen Arbeitsablaufs

Workflow setup 1. Reaktionsansatz - Einwaage der Reagenzien - Trockenes Lösungsmittel - Inertgasatmosphäre reaction 2. Reaktionsdurchführung - Temperaturkontrolle - Rühren - Reaktionskontrolle (DC, LC-MS) setup->reaction workup 3. Aufarbeitung - Quenchen der Reaktion - Extraktion - Waschen & Trocknen reaction->workup purification 4. Reinigung - Säulenchromatographie - Umkristallisation workup->purification analysis 5. Analyse & Charakterisierung - NMR, MS, HPLC - Reinheitsbestimmung purification->analysis

Abbildung 2: Standard-Arbeitsablauf für eine Derivatisierungsreaktion.

References

Application Note: High-Throughput Purity Analysis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine using LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC/MS) method for the purity analysis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable approach for the separation, identification, and quantification of the main compound and its potential process-related impurities and degradation products. This method is suitable for routine quality control and for researchers and scientists in drug development.

Introduction

This compound is a critical building block in the synthesis of various biologically active compounds. Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the identification and quantification of impurities, even at trace levels.[1][2][3] This application note presents a comprehensive protocol for the purity analysis of this compound by LC/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve 1 mg vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm) vortex->filter lc LC Separation filter->lc ms MS Detection lc->ms integrate Peak Integration ms->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for LC/MS purity analysis.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC/MS grade)

  • Methanol (LC/MS grade)

  • Formic acid (LC/MS grade)

  • Ultrapure water

  • 0.22 µm syringe filters

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer was used.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

LC/MS Method Protocol

Liquid Chromatography Parameters
ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr

Data Analysis and Purity Calculation

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Based on the synthesis of related imidazopyridazine compounds, potential process-related impurities could include starting materials, byproducts, and degradation products.[4] A general strategy for impurity identification involves analyzing the mass spectra for masses corresponding to potential adducts or fragments of the main compound and its precursors.[2][5]

Compound Expected [M+H]⁺ (m/z) Potential Origin
This compound183.0Main Compound
6-chloropyridazin-3-amine130.0Starting Material[6]
Dimeric Impurity363.0Byproduct
Oxidized Impurity199.0Degradation Product

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Signaling Pathway Diagram (Illustrative)

While not a biological signaling pathway, the logical flow of impurity formation can be represented.

Impurity_Formation SM1 6-chloropyridazin-3-amine INT Intermediate SM1->INT IMP1 Unreacted SM1 SM1->IMP1 SM2 Reagent B SM2->INT API This compound INT->API IMP2 Byproduct INT->IMP2 Side Reaction IMP3 Degradation Product API->IMP3 Stress Conditions

Caption: Potential pathways for impurity formation.

Conclusion

The LC/MS method described in this application note provides a rapid, sensitive, and reliable approach for the purity analysis of this compound. The method is suitable for high-throughput screening in a quality control environment and can be readily adapted for the analysis of related compounds. Proper method validation is essential before implementation in a regulated laboratory.

References

Application Notes and Protocols: Synthesis of PIM Kinase Inhibitors Using 6-Chloroimidazo[1,2-b]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising core structure for the development of potent and selective PIM kinase inhibitors. This document provides detailed protocols and application notes for the synthesis of PIM kinase inhibitors starting from 6-Chloroimidazo[1,2-b]pyridazin-3-amine.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of several cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation, STATs translocate to the nucleus and induce the transcription of target genes, including the PIM genes. Once expressed, PIM kinases, which are constitutively active, phosphorylate a wide array of downstream substrates that regulate critical cellular processes such as cell cycle progression, apoptosis, and protein translation.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM_Gene PIM Gene Transcription STAT->PIM_Gene induces PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) PIM_Gene->PIM_Kinase translates to Downstream Downstream Substrates (e.g., BAD, p27, MYC) PIM_Kinase->Downstream phosphorylates Cellular_Effects Cellular Effects Downstream->Cellular_Effects Proliferation Increased Proliferation & Survival Cellular_Effects->Proliferation Apoptosis Inhibition of Apoptosis Cellular_Effects->Apoptosis Synthetic_Workflow Start This compound Step1 Step 1: C3-Arylation (e.g., Suzuki Coupling) Start->Step1 Intermediate 3-Aryl-6-chloroimidazo[1,2-b]pyridazine Step1->Intermediate Step2 Step 2: C6-Amination (SNA_r_) Intermediate->Step2 Final_Product PIM Kinase Inhibitor Step2->Final_Product Purification Purification & Characterization Final_Product->Purification Bio_Assay Biological Evaluation Purification->Bio_Assay Assay_Workflow Start Synthesized Compound Dilution Serial Dilution of Compound Start->Dilution Assay_Plate Assay Plate Preparation Dilution->Assay_Plate Reagents Add PIM Kinase, ATP, and Substrate Assay_Plate->Reagents Incubation Incubation Reagents->Incubation Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis IC50 IC₅₀ Determination Data_Analysis->IC50

References

Application Notes and Protocols for the Development of DYRK1A Inhibitors from 6-Chloroimidazo[1,2-b]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders like Alzheimer's disease, certain cancers, and metabolic conditions such as type 2 diabetes.[1][2][3] The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of potent and selective DYRK1A inhibitors.[3][4] This document provides detailed application notes and protocols for researchers engaged in the development of DYRK1A inhibitors derived from the 6-chloroimidazo[1,2-b]pyridazin-3-amine core structure. It includes a summary of structure-activity relationship (SAR) data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine Derivatives

The development of potent DYRK1A inhibitors from the imidazo[1,2-b]pyridazine scaffold has been driven by systematic exploration of substitutions at the C2, C3, and C6 positions. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various chemical modifications on inhibitor potency.

Table 1: SAR of 2-Substituted Imidazo[1,2-b]pyridazines

Compound IDR2-SubstituentDYRK1A IC50 (nM)
1 H>10000
2 Methyl490
3 Ethyl>10000
4 Phenyl>10000

Data derived from Henderson et al., 2024.[4]

Table 2: SAR of 3-Substituted Imidazo[1,2-b]pyridazines

Compound IDR3-SubstituentDYRK1A IC50 (nM)
5 H2640
6 3-(trifluoromethoxy)phenyl149
7 4-pyridyl419

Data derived from Henderson et al., 2024.[4]

Table 3: SAR of 6-Substituted Imidazo[1,2-b]pyridazines

Compound IDR6-SubstituentDYRK1A IC50 (nM)
8 Chloro>10000
9 4-pyridyl2640

Data derived from Henderson et al., 2024.[4]

Table 4: Potency of Optimized Imidazo[1,2-b]pyridazine DYRK1A Inhibitors

Compound IDR2-SubstituentR3-SubstituentR6-SubstituentDYRK1A IC50 (nM)
10 MethylH4-pyridyl490
11 H3-(trifluoromethoxy)phenyl4-pyridyl149
17 Methyl3-(trifluoromethoxy)phenyl4-pyridyl35

Data derived from Henderson et al., 2024.[4]

Experimental Protocols

A. Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The synthesis of the imidazo[1,2-b]pyridazine core and its subsequent derivatization is a key aspect of developing novel DYRK1A inhibitors. The following are general protocols for the synthesis of these compounds.

Note: The following synthetic protocols are generalized procedures based on established chemical methodologies. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for individual compounds. Detailed, step-by-step protocols for the synthesis of specific inhibitors like compound 17 were not available in the public domain at the time of this writing and are likely detailed in the supplementary information of the primary research articles.

Protocol 1: Suzuki Coupling for C6-Arylation

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an appropriate aryl boronic acid.

  • Materials:

    • This compound

    • Aryl boronic acid (e.g., 4-pyridyl boronic acid) (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • Na₂CO₃ (2.0 equivalents)

    • 1,4-Dioxane/Water (4:1 mixture), degassed

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add this compound, the aryl boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 6-aryl-imidazo[1,2-b]pyridazin-3-amine.

Protocol 2: Cyclization to Form the Imidazo[1,2-b]pyridazine Core

This protocol describes the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone to form the imidazo[1,2-b]pyridazine ring system.

  • Materials:

    • 6-substituted-pyridazin-3-amine (e.g., 6-(pyridin-4-yl)pyridazin-3-amine)

    • α-haloketone (e.g., chloroacetone for a 2-methyl substituent) (1.1 equivalents)

    • Sodium bicarbonate (2.0 equivalents)

    • Ethanol

  • Procedure:

    • Dissolve the 6-substituted-pyridazin-3-amine in ethanol in a round-bottom flask.

    • Add the α-haloketone and sodium bicarbonate to the solution.

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Resuspend the residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography.

B. Biochemical and Cellular Assays

Protocol 3: In Vitro DYRK1A Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro potency (IC₅₀) of the synthesized compounds against DYRK1A using the ADP-Glo™ Kinase Assay (Promega).

  • Materials:

    • Recombinant human DYRK1A enzyme

    • DYRKtide peptide substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, DYRK1A enzyme, and the test compound dilutions.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP. The final concentrations should be optimized, typically around the Kₘ for ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[5][6]

Protocol 4: Cellular Assay for DYRK1A Inhibition (Phospho-Tau Western Blot)

This protocol assesses the ability of the inhibitors to block DYRK1A-mediated phosphorylation of Tau at Threonine 212 (pTau-T212) in a cellular context.

  • Materials:

    • HEK293T or SH-SY5Y cells

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and Western blot equipment

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-pTau-T212, anti-total-Tau, and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 16-24 hours.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clear the lysates by centrifugation and determine the protein concentration.

    • Normalize the protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-pTau-T212 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with anti-total-Tau and anti-GAPDH antibodies.

    • Quantify the band intensities to determine the level of Tau phosphorylation relative to total Tau and the loading control.

Mandatory Visualizations

DYRK1A Signaling Pathways

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_activation Auto-activation cluster_downstream Downstream Substrates & Cellular Effects cluster_neurodegeneration Neurodegeneration (e.g., Alzheimer's) cluster_cancer Cancer DYRK1A_Gene DYRK1A Gene (Chromosome 21) Transcription_Factors Transcription Factors (e.g., REST, E2F1) DYRK1A_Gene->Transcription_Factors DYRK1A_mRNA DYRK1A mRNA Transcription_Factors->DYRK1A_mRNA DYRK1A_Protein_inactive DYRK1A (inactive) DYRK1A_mRNA->DYRK1A_Protein_inactive Translation DYRK1A_Protein_active DYRK1A (active) DYRK1A_Protein_inactive->DYRK1A_Protein_active Autophosphorylation on Tyrosine Tau Tau DYRK1A_Protein_active->Tau APP APP DYRK1A_Protein_active->APP STAT3 STAT3 DYRK1A_Protein_active->STAT3 EGFR_cMET EGFR/c-MET DYRK1A_Protein_active->EGFR_cMET CyclinD1 Cyclin D1 DYRK1A_Protein_active->CyclinD1 NFAT NFAT DYRK1A_Protein_active->NFAT Hyperphosphorylation Hyperphosphorylation (e.g., pThr212) Tau->Hyperphosphorylation Amyloidogenic_Processing Amyloidogenic Processing APP->Amyloidogenic_Processing NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylation->NFTs Abeta_Plaques Aβ Plaques Amyloidogenic_Processing->Abeta_Plaques Neuronal_Dysfunction Neuronal Dysfunction & Death NFTs->Neuronal_Dysfunction Abeta_Plaques->Neuronal_Dysfunction Tumor_Proliferation Tumor Proliferation & Survival STAT3->Tumor_Proliferation EGFR_cMET->Tumor_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest CyclinD1->Cell_Cycle_Arrest Degradation Inhibition_of_Transcription Inhibition of Transcription NFAT->Inhibition_of_Transcription Nuclear Export Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->DYRK1A_Protein_active Inhibition

Caption: DYRK1A Signaling Pathways in Disease.

Experimental Workflows

Inhibitor_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade Start This compound Suzuki Suzuki Coupling (C6-Arylation) Start->Suzuki Cyclization Cyclization (C2/C3-Substitution) Suzuki->Cyclization Library Inhibitor Library Cyclization->Library Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Library->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., pTau Western Blot) Biochemical_Assay->Cellular_Assay Active Hits SAR_Analysis SAR Analysis & Optimization Cellular_Assay->SAR_Analysis Potent Compounds SAR_Analysis->Cyclization Iterative Design Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Western_Blot_Workflow Cell_Culture Cell Culture & Inhibitor Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pTau) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

References

Application Notes: 6-Chloroimidazo[1,2-b]pyridazin-3-amine in the Synthesis of Potent GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in a wide range of pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers.[1][3][4] Specifically, in Alzheimer's disease, GSK-3β is linked to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[4][5] This central role in disease pathogenesis establishes GSK-3β as a high-priority therapeutic target for drug development.

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising core structure for the development of potent and selective GSK-3β inhibitors.[4][5] Derivatives built upon this scaffold have demonstrated excellent potency, oral bioavailability, and brain penetration, making them suitable candidates for treating central nervous system (CNS) disorders.[4][5] 6-Chloroimidazo[1,2-b]pyridazin-3-amine serves as a key building block or intermediate in the synthesis of these advanced inhibitors, providing a versatile platform for structural modifications to optimize potency and pharmacokinetic properties.

These application notes provide an overview of the synthesis, biological evaluation, and key experimental protocols for developing GSK-3β inhibitors derived from the 6-chloroimidazo[1,2-b]pyridazine core.

Signaling Pathway Context

GSK-3β is a key component of multiple signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[6] In the canonical Wnt pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β stabilizes β-catenin, allowing it to translocate to the nucleus and regulate gene expression.[2][7] The PI3K/Akt pathway, often activated by growth factors, leads to the phosphorylation and inactivation of GSK-3β.[6] Imidazo[1,2-b]pyridazine-based inhibitors act by directly targeting the ATP-binding site of GSK-3β, preventing the phosphorylation of its downstream substrates.

GSK3B_Signaling_Pathway GSK-3β Signaling Pathways and Point of Inhibition cluster_wnt Wnt/β-Catenin Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds DVL DVL Frizzled->DVL activates DestructionComplex Destruction Complex (Axin, APC, CK1, GSK-3β) DVL->DestructionComplex inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin phosphorylates pBetaCatenin p-β-Catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates & activates Proteasome Proteasomal Degradation pBetaCatenin->Proteasome targets for TargetGenes Target Gene Transcription TCF_LEF->TargetGenes GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3B_active GSK-3β (Active) Akt->GSK3B_active phosphorylates & inhibits pGSK3B p-GSK-3β (Inactive) Inhibitor Imidazo[1,2-b]pyridazine Inhibitors Inhibitor->DestructionComplex Inhibitor->GSK3B_active

Caption: GSK-3β signaling and the action of imidazo[1,2-b]pyridazine inhibitors.

Synthetic Approach and Lead Optimization

The synthesis of potent GSK-3β inhibitors from the imidazo[1,2-b]pyridazine scaffold typically involves a multi-step process. A common strategy begins with the cyclocondensation of 3-amino-6-chloropyridazine with a suitable partner to form the core heterocyclic system.[8] Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the introduction of diverse aryl or heteroaryl groups at key positions to enhance binding affinity and modulate physicochemical properties.[9] The 3-amino group of a precursor like this compound is often acylated or otherwise modified to interact with the hinge region of the kinase.

Structure-activity relationship (SAR) studies have led to the identification of potent derivatives.[4][5] Modifications at various positions of the imidazo[1,2-b]pyridazine ring system have been explored to optimize potency and drug-like properties.

Quantitative Data Summary

The following table summarizes the in vitro GSK-3β inhibitory activity of representative imidazo[1,2-b]pyridazine derivatives from medicinal chemistry campaigns. The data highlights the impact of structural modifications on potency.

Compound IDR1 GroupR2 GroupGSK-3β IC50 (nM)Reference
1 PhenylH150[4][5]
2 4-FluorophenylH85[4][5]
3 Pyridin-4-ylH45[4][5]
4 Pyridin-4-ylMethyl22[4][5]
47 5-Methoxypyridin-2-ylH5[4][5]

Note: The structures are generalized for illustrative purposes based on published series. IC50 values are indicative of potency, with lower values representing higher potency.

Experimental Protocols and Workflow

The development of novel GSK-3β inhibitors follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Experimental_Workflow Drug Discovery Workflow for GSK-3β Inhibitors A Starting Material (e.g., 3-Amino-6-chloropyridazine) B Synthesis of Imidazo[1,2-b]pyridazine Core A->B C Functionalization & Diversification (e.g., Suzuki Coupling) B->C D Compound Library Purification & Characterization C->D E Primary Screening: In Vitro GSK-3β Inhibition Assay (e.g., ADP-Glo) D->E F Determine IC50 Values for Active Hits E->F G Secondary Screening: Kinase Selectivity Profiling F->G H Lead Candidate Selection G->H H->C Requires Optimization I In Vivo Efficacy & PK/PD Studies (e.g., Alzheimer's Mouse Model) H->I Potent, Selective, & Drug-like

Caption: General workflow for the discovery of imidazo[1,2-b]pyridazine GSK-3β inhibitors.

Protocol 1: General Synthesis of an Imidazo[1,2-b]pyridazine Derivative

This protocol provides a representative synthesis of a functionalized imidazo[1,2-b]pyridazine, a core structure for GSK-3β inhibitors.

  • Step 1: Cyclocondensation to form the Imidazo[1,2-b]pyridazine Core.

    • To a solution of 3-amino-6-chloropyridazine (1 equiv) in a suitable solvent like 1,2-dimethoxyethane, add an α-haloketone (e.g., 1,3-dichloroacetone) (1.1 equiv).[8]

    • Heat the reaction mixture under reflux for 24-48 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction and evaporate the solvent in vacuo.

    • Purify the resulting crude product (e.g., 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine) by column chromatography.

  • Step 2: Suzuki-Miyaura Cross-Coupling.

    • In a reaction vessel, combine the chlorinated imidazo[1,2-b]pyridazine from Step 1 (1 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 equiv), and a base like cesium carbonate (2 equiv).[10]

    • Add a solvent system, typically a mixture of dioxane and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

    • Heat the reaction to 80-100 °C for 2-12 hours until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final compound by column chromatography to yield the desired inhibitor.

Protocol 2: In Vitro GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified GSK-3β by quantifying the amount of ADP produced.[10][11][12]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[12]

    • Prepare serial dilutions of the test inhibitor compounds in DMSO. Aim for a 10-point dose-response curve.

    • Prepare a solution of recombinant human GSK-3β enzyme in the reaction buffer.

    • Prepare a solution containing the GSK-3β substrate peptide and ATP at a concentration near the Kₘ for the specific kinase.[13]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the GSK-3β enzyme solution.

    • Add 0.5 µL of the serially diluted test inhibitor or DMSO (vehicle control).

    • Incubate for 15-20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.0 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.[11]

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader. The signal is inversely proportional to GSK-3β inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Kinase Selectivity Profiling

To ensure the inhibitor is specific for GSK-3β, it is crucial to test its activity against a panel of other kinases, as off-target effects can lead to toxicity.[13][14]

  • Assay Setup:

    • Select a panel of relevant kinases, particularly those with high homology in the ATP-binding site (e.g., CDKs).

    • Perform kinase activity assays (such as the ADP-Glo™ assay described above) for each kinase in the panel.

    • Run the assays in the presence of the test inhibitor at a fixed, high concentration (e.g., 10 µM) for initial screening.[10]

  • Procedure:

    • For each kinase, set up reactions containing the specific enzyme, its preferred substrate, and ATP.

    • Add the test inhibitor or DMSO control.

    • Incubate and detect the kinase activity according to the specific assay protocol for each enzyme.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase at the tested concentration.

    • Compounds showing significant inhibition (>50%) against other kinases should be flagged for potential off-target activity.

    • For key off-targets, determine the full IC50 curves to quantify the selectivity ratio (IC50 for off-target kinase / IC50 for GSK-3β). A high ratio indicates good selectivity.

References

Application of Imidazo[1,2-b]pyridazine Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neuroinflammation and neuronal loss. The imidazo[1,2-b]pyridazine scaffold has emerged as a versatile platform for the development of therapeutic and diagnostic agents targeting various pathological aspects of AD. Derivatives of this core structure have shown promise as kinase inhibitors, anti-neuroinflammatory agents, and ligands for Aβ plaques. This document provides an overview of the applications of these compounds in Alzheimer's research, along with detailed protocols for their evaluation.

I. Application Notes

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles.[1][2] Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of GSK-3β.[1] Structure-activity relationship studies have led to the development of brain-penetrant, orally bioavailable compounds that can significantly reduce the levels of phosphorylated tau in animal models of Alzheimer's disease.[1] The therapeutic potential of these inhibitors lies in their ability to halt the progression of tau pathology, thereby protecting against neuronal dysfunction and cognitive decline.

Anti-Neuroinflammatory Activity

Neuroinflammation, driven by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a critical component of Alzheimer's disease pathology.[3] Certain aminopyridazine and imidazo[1,2-b]pyridazine derivatives have been shown to possess potent anti-neuroinflammatory properties.[3] These compounds can selectively suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in activated microglia.[3] In vivo studies using Aβ-induced Alzheimer's mouse models have demonstrated that these agents can mitigate neuroinflammation and improve spatial learning and memory.[3]

Imaging of β-Amyloid Plaques

The development of radiolabeled ligands for positron emission tomography (PET) imaging of Aβ plaques is crucial for the early diagnosis and monitoring of Alzheimer's disease. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ aggregates.[4] Several of these compounds exhibit high binding affinity to Aβ plaques, making them promising candidates for the development of novel PET radiotracers.[4]

II. Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound ID Target Kinase IC50 (nM) Reference
Compound 20a DYRK1A 50 [5]
Compound 20a CLK1 82 [5]
Compound 20a PfCLK1 32 [5]
Compound 22 BTK 1.3 [6]
Compound 17 DYRK1A - [7]
Compound 29 DYRK1A - [7]

| Compound 47 | GSK-3β | Potent |[1] |

Table 2: In Vitro Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques

Compound ID Substituent (Position 2) Substituent (Position 6) Ki (nM) Reference
4 4'-Dimethylaminophenyl Methylthio 11.0 [4]

| - | Various | Various | 10 - 50 |[4] |

III. Experimental Protocols

Protocol for In Vitro Kinase Inhibition Assay (GSK-3β)

This protocol is adapted from methodologies used to evaluate kinase inhibitors.[1][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase buffer (e.g., MOPS, EDTA, MgCl2)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the GSK-3β enzyme to all wells except the negative control.

  • Add the GSK-3β substrate peptide to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol for Measurement of Pro-inflammatory Cytokine Production in Microglia

This protocol is based on studies evaluating anti-neuroinflammatory agents.[3]

Objective: To assess the effect of test compounds on the production of IL-1β in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM/F-12 medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • ELISA kit for mouse IL-1β

  • 96-well cell culture plates

  • CO2 incubator

  • Plate reader for ELISA

Procedure:

  • Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

  • Read the absorbance on a plate reader.

  • Determine the effect of the test compounds on IL-1β production and calculate the IC50 if applicable.

Protocol for In Vitro Aβ Plaque Binding Assay

This protocol is derived from research on Aβ plaque imaging agents.[4]

Objective: To determine the binding affinity (Ki) of test compounds to synthetic Aβ aggregates.

Materials:

  • Synthetic Aβ1-40 peptide

  • [3H]PIB (Pittsburgh compound B) or another suitable radioligand

  • Test compounds

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Aβ1-40 aggregates by incubating the peptide in a suitable buffer.

  • In a reaction tube, mix the Aβ aggregates, [3H]PIB, and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the Ki value of the test compound using the Cheng-Prusoff equation.

IV. Visualizations

gsk3b_pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects in AD Insulin Insulin / Wnt Receptor Receptor Activation Insulin->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt GSK3b_inactive Inactive GSK-3β (Phosphorylated) PI3K_Akt->GSK3b_inactive Inhibits GSK3b_active Active GSK-3β pTau Hyperphosphorylated Tau GSK3b_active->pTau Phosphorylates Tau Tau Protein NFTs Neurofibrillary Tangles pTau->NFTs Neuron Neuronal Dysfunction NFTs->Neuron Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->GSK3b_active Inhibits

Caption: GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

neuroinflammation_pathway cluster_cytokines Pro-inflammatory Cytokine Production Abeta Amyloid-β (Aβ) Microglia_activated Activated Microglia Abeta->Microglia_activated Activates Microglia_resting Resting Microglia NFkB NF-κB Signaling Microglia_activated->NFkB IL1b IL-1β NFkB->IL1b TNFa TNF-α NFkB->TNFa Neuronal_damage Neuronal Damage IL1b->Neuronal_damage TNFa->Neuronal_damage Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->Microglia_activated Inhibits Cytokine Production

Caption: Neuroinflammatory pathway in Alzheimer's and the inhibitory effect of imidazo[1,2-b]pyridazine derivatives.

experimental_workflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Synthesis of Imidazo[1,2-b]pyridazine Derivatives Kinase_Assay Kinase Inhibition Assay (e.g., GSK-3β) Synthesis->Kinase_Assay Inflammation_Assay Anti-inflammatory Assay (Microglia) Synthesis->Inflammation_Assay Binding_Assay Aβ Plaque Binding Assay Synthesis->Binding_Assay Animal_Model AD Animal Model (e.g., Transgenic Mice) Kinase_Assay->Animal_Model Inflammation_Assay->Animal_Model Binding_Assay->Animal_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Histology Histological Analysis (pTau, Aβ, Microglia) Animal_Model->Histology Lead_Compound Lead Compound for AD Behavioral_Tests->Lead_Compound Histology->Lead_Compound

References

Application Notes and Protocols: In Vitro Binding of Imidazo[1,2-b]pyridazines to Aβ Plaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1][2] The development of ligands that specifically bind to these Aβ plaques is crucial for both diagnostic imaging and as potential therapeutic agents. Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of compounds for this purpose, demonstrating high binding affinity and favorable pharmacokinetic properties.[3] This document provides detailed protocols for in vitro binding assays to characterize the interaction of imidazo[1,2-b]pyridazines with Aβ plaques.

Data Presentation: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives

The binding affinities of various imidazo[1,2-b]pyridazine derivatives for synthetic Aβ1-40 aggregates have been determined using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's affinity for the Aβ plaques, with lower values indicating higher affinity.

Compound NumberR GroupKi (nM) ± SD
1 -H> 1000
2 -F358 ± 45
3 -Cl157 ± 21
4 -Br89.3 ± 11.2
5 -I45.6 ± 5.8
6 -CH3210 ± 28
7 -OCH318.9 ± 2.5
8 -SCH311.0 ± 1.4
9 -N(CH3)225.4 ± 3.3

Data is presented as the mean ± standard deviation from at least three independent experiments, each performed in triplicate.[3]

Experimental Protocols

Protocol 1: Preparation of Synthetic Aβ1-42 Aggregates

This protocol describes the preparation of aggregated Aβ1-42 peptides, which serve as the target for the binding assays.

Materials:

  • Aβ1-42 peptide, lyophilized powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-binding microcentrifuge tubes

  • Incubator capable of maintaining 37°C with shaking

Procedure:

  • Reconstitute the lyophilized Aβ1-42 peptide in PBS to a final concentration of 100 µM.

  • Incubate the solution at 37°C with continuous gentle agitation (e.g., 200 rpm) for 3 to 7 days to allow for fibril formation.[1]

  • Confirm the formation of Aβ fibrils using the Thioflavin T (ThT) assay (see Protocol 3).

  • Store the aggregated Aβ1-42 solution at 4°C for immediate use or aliquot and store at -80°C for long-term storage.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the binding affinity (Ki) of test compounds (imidazo[1,2-b]pyridazines) by measuring their ability to displace a radiolabeled ligand from Aβ aggregates.

Materials:

  • Aggregated Aβ1-42 peptides (from Protocol 1)

  • Radioligand (e.g., [3H]PIB or a suitable 125I-labeled ligand)

  • Test imidazo[1,2-b]pyridazine compounds

  • Assay buffer (e.g., PBS containing 0.1% BSA)

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of aggregated Aβ1-42 preparation.

    • Non-specific Binding: 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM of the unlabeled version of the radioligand), 50 µL of radioligand solution, and 150 µL of aggregated Aβ1-42 preparation.

    • Competitive Binding: 50 µL of varying concentrations of the test imidazo[1,2-b]pyridazine compound, 50 µL of radioligand solution, and 150 µL of aggregated Aβ1-42 preparation. The final volume in each well should be 250 µL.[4]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

  • Filtration: Stop the incubation by rapidly filtering the contents of each well through the pre-soaked (in 0.3% PEI) 96-well filter plate using a vacuum manifold.[4]

  • Washing: Wash the filters four times with ice-cold wash buffer (e.g., PBS).[4]

  • Drying: Dry the filter plate for 30 minutes at 50°C.[4]

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis (e.g., in Prism®).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to monitor the formation of Aβ fibrils and can also be adapted to screen for inhibitors of Aβ aggregation.[5][6]

Materials:

  • Aβ1-42 peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 2 mM in water)

  • Assay buffer (e.g., 25 mM Tris buffer, pH 7.4)[6]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reaction Mixture: In each well of the 96-well plate, add:

    • 50 µM Aβ1-42 peptide solution.[6]

    • 20 µM ThT from the stock solution.[6]

    • Assay buffer to a final volume of 100 µL.[6]

  • Incubation: Incubate the plate at 37°C. Spontaneous aggregation can be induced by incubation without shaking.[6]

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 440-450 nm and 482-485 nm, respectively.[6][7]

  • Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation. An increase in fluorescence indicates the formation of amyloid fibrils.

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_beta Prepare Aggregated Aβ(1-42) Peptides mix Mix Components in 96-well Plate: - Aβ Aggregates - Radioligand - Test Compound/Buffer prep_beta->mix prep_radio Prepare Radioligand Solution prep_radio->mix prep_test Prepare Test Compound (Imidazo[1,2-b]pyridazine) Serial Dilutions prep_test->mix incubate Incubate at 30°C for 60 min with Agitation mix->incubate filter Vacuum Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filter Plate wash->dry count Add Scintillation Cocktail & Measure Radioactivity dry->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Caption: Workflow for the competitive radioligand binding assay.

Logical Relationship for Ki Determination

G cluster_inputs Experimental Inputs cluster_measurement Experimental Measurement cluster_calculation Calculation cluster_output Final Output radioligand Radioligand Concentration ([L]) cheng_prusoff Cheng-Prusoff Equation radioligand->cheng_prusoff kd Radioligand Kd kd->cheng_prusoff test_compound Test Compound Concentrations ic50 IC50 Value test_compound->ic50 ic50->cheng_prusoff ki Ki Value cheng_prusoff->ki

Caption: Logic for calculating the Ki value from experimental data.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Chloroimidazo[1,2-b]pyridazin-3-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The imidazo[1,2-b]pyridazine scaffold, while a valuable pharmacophore, is a fused heterocyclic system that can lead to a rigid, planar structure. This planarity can promote strong crystal lattice packing, making it difficult for water molecules to solvate the compound, resulting in low aqueous solubility. Furthermore, many derivatives of this scaffold are designed as kinase inhibitors, which often involves the addition of lipophilic groups to enhance binding to the target protein, further decreasing water solubility. For instance, certain potent Tyk2 JH2 inhibitors based on this scaffold have been reported to have extremely low aqueous solubility.[1]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Kinetic solubility is the concentration of a compound at which it starts to precipitate out of a solution when added from a concentrated organic stock (e.g., DMSO). It's a high-throughput measurement often used in early drug discovery for rapid compound assessment. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is a more time-consuming but accurate measure, crucial for lead optimization and pre-formulation studies. The choice depends on the stage of your research; kinetic solubility is suitable for initial screening, while thermodynamic solubility is essential for later-stage development.

Q3: I'm observing compound precipitation when I dilute my DMSO stock into an aqueous buffer for a biological assay. What can I do?

A3: This is a common issue related to kinetic solubility. Here are a few troubleshooting steps:

  • Lower the final compound concentration: Your assay concentration might be exceeding the kinetic solubility limit.

  • Increase the co-solvent concentration: If your assay permits, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) can help maintain solubility. Always run a vehicle control to check for solvent effects on the assay.

  • Use a different co-solvent: Some assays tolerate other co-solvents like ethanol or polyethylene glycol (PEG) better than DMSO.

  • Employ solubility enhancers: Consider pre-complexing your compound with a solubilizing agent like a cyclodextrin before adding it to the assay buffer.

Q4: What are the most common strategies to permanently improve the solubility of my lead compound?

A4: There are two main approaches:

  • Structural Modification (Lead Optimization): Introduce polar functional groups (e.g., hydroxyl, amino, carboxyl) or nitrogen-containing heterocycles to the molecule. This can increase hydrogen bonding with water and disrupt crystal packing. For example, in the 3-nitroimidazo[1,2-b]pyridazine series, the introduction of more polar substituents has been suggested to enhance aqueous solubility.[2]

  • Formulation Strategies: These techniques improve the solubility of the existing compound without altering its chemical structure. Common methods include creating amorphous solid dispersions, complexation with cyclodextrins, particle size reduction (micronization or nanosuspension), and using lipid-based formulations.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to addressing solubility issues with your this compound derivatives.

G cluster_start Start cluster_assess Assessment cluster_solutions Solubility Enhancement Strategies cluster_formulation_opts Formulation Details cluster_structural_opts Structural Modification Details cluster_end Outcome start Poorly Soluble Derivative Identified assess_sol Measure Kinetic & Thermodynamic Solubility start->assess_sol is_sol_sufficient Is Solubility Sufficient for In Vitro/Vivo Studies? assess_sol->is_sol_sufficient formulation Formulation Approaches is_sol_sufficient->formulation No structural_mod Structural Modification (Medicinal Chemistry) is_sol_sufficient->structural_mod No end_success Proceed with Studies is_sol_sufficient->end_success Yes solid_disp Amorphous Solid Dispersion formulation->solid_disp cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin particle_size Particle Size Reduction formulation->particle_size add_polar Introduce Polar Groups (e.g., -OH, -NH2, heterocycles) structural_mod->add_polar reduce_logp Reduce Lipophilicity (LogP) structural_mod->reduce_logp end_reassess Re-evaluate Compound/Strategy solid_disp->end_reassess cyclodextrin->end_reassess particle_size->end_reassess add_polar->end_reassess reduce_logp->end_reassess

Caption: Troubleshooting workflow for low solubility of derivatives.

Quantitative Solubility Data

The following table summarizes available solubility data for representative imidazo[1,2-b]pyridazine derivatives. A comprehensive database for a wide range of this compound derivatives is not publicly available; the data below is based on published examples.

Compound IDStructure/DescriptionSolubility TypepHSolubilityReference
6c 6-((2-oxo-N1-(4-cyanophenyl)-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogAqueous6.5< 1 µg/mL[1]
Aqueous1.02 µg/mL[1]
Compound 3 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineIn Culture MediaN/APoor (impaired cytotoxicity and activity determination)[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted for high-throughput screening of compound solubility.

Materials:

  • Test compounds in 10 mM DMSO stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS system

Procedure:

  • Preparation of Standards: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Add 1.5 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Incubation: Add 148.5 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Separation: Centrifuge the plate to pellet any precipitate, or filter the contents using a 96-well filter plate.

  • Quantification: Analyze the supernatant/filtrate by UV-Vis spectrophotometry or LC-MS and determine the concentration of the dissolved compound by comparing it to the standard curve.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_result Result stock 10 mM Stock in DMSO dilute Dilute to 100 µM in PBS (1% DMSO) stock->dilute shake Shake for 2h at Room Temp dilute->shake separate Separate Precipitate (Centrifuge/Filter) shake->separate quantify Quantify Supernatant (UV-Vis or LC-MS) separate->quantify result Kinetic Solubility Value quantify->result G cluster_inputs Inputs cluster_methods Enhancement Methods cluster_characterization Analysis cluster_output Output api Poorly Soluble API asd Amorphous Solid Dispersion (ASD) api->asd complex Inclusion Complexation api->complex enhancer Solubility Enhancer (Polymer or Cyclodextrin) enhancer->asd enhancer->complex char Characterization (PXRD, DSC) asd->char complex->char sol_test Solubility Testing char->sol_test output Enhanced Solubility Formulation sol_test->output

References

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of imidazo[1,2-b]pyridazines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-b]pyridazines, particularly via the common condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Regioselectivity: The α-haloketone may have alkylated the N2 nitrogen of the 3-aminopyridazine instead of the desired N1. This is especially common when using unsubstituted 3-aminopyridazine.[1] 2. Decomposition of Starting Materials: The α-haloketone may be unstable under the reaction conditions. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Use a 6-halo-3-aminopyridazine: The halogen at the 6-position deactivates the adjacent N2 nitrogen, favoring alkylation at N1.[1] 2. Use a mild base: Employ a weak base like sodium bicarbonate (NaHCO₃) to minimize side reactions of the α-haloketone. 3. Optimize reaction conditions: Consider increasing the reaction time or temperature. Microwave irradiation can also significantly improve yields and reduce reaction times.
Formation of Multiple Products/Isomers 1. Incorrect Regioselectivity: As mentioned above, alkylation at N2 leads to an isomeric byproduct.[1] 2. Side Reactions of the α-haloketone: The α-haloketone can undergo self-condensation (Favorskii rearrangement) or elimination to form an α,β-unsaturated ketone, especially in the presence of a strong base.[2][3][4]1. Use a 6-halo-3-aminopyridazine: This is the most effective way to ensure correct regioselectivity.[1] 2. Use a mild base and control temperature: Avoid strong bases. Running the reaction at a lower temperature may also reduce the rate of side reactions.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Isomeric byproducts or unreacted starting materials may have similar polarities, making separation by column chromatography challenging.1. Optimize Chromatography: Use a shallow gradient during column chromatography (e.g., hexanes/ethyl acetate) to improve separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Alternative Synthesis Route: If purification remains problematic, consider a different synthetic approach, such as a multicomponent reaction, which can sometimes offer cleaner products.
Reaction Stalls or is Sluggish 1. Poor Solubility of Starting Materials: The 3-aminopyridazine or α-haloketone may not be fully dissolved in the chosen solvent. 2. Deactivation of Starting Materials: The starting materials may be degrading over the course of the reaction.1. Solvent Screening: Test a range of solvents to find one that provides good solubility for all reactants. 2. Microwave Synthesis: Employing microwave irradiation can often accelerate slow reactions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of imidazo[1,2-b]pyridazines and how can I avoid it?

A1: The most prevalent side reaction is the incorrect regioselective alkylation of the 3-aminopyridazine ring. The α-haloketone can react at the N2 nitrogen instead of the desired N1 nitrogen, leading to the formation of an undesired isomer.[1] The most effective way to prevent this is to use a 3-amino-6-halopyridazine as the starting material. The electron-withdrawing effect of the halogen at the 6-position reduces the nucleophilicity of the adjacent N2 nitrogen, thereby directing the alkylation to the N1 position.[1]

Q2: I am observing a byproduct that I suspect is from the self-condensation of my α-haloketone. How can I minimize this?

A2: The self-condensation of α-haloketones, often via a Favorskii-type mechanism, is typically promoted by strong bases.[2][3][4] To minimize this side reaction, it is crucial to use a mild base, such as sodium bicarbonate (NaHCO₃), in your reaction. Additionally, maintaining a moderate reaction temperature can help to reduce the rate of this and other side reactions.

Q3: My reaction is very slow and gives a low yield. What can I do to improve it?

A3: For slow and low-yielding reactions, consider optimizing the reaction conditions. Increasing the temperature or extending the reaction time may improve the conversion. A highly effective method for accelerating these reactions is the use of microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve product yields for the synthesis of imidazo[1,2-b]pyridazines and related heterocyclic systems.

Q4: Are there alternative methods for synthesizing imidazo[1,2-b]pyridazines if the classical condensation reaction fails?

A4: Yes, several alternative synthetic routes have been developed. These include:

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction, which involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide, can be an efficient one-pot method.

  • Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Sonogashira, and Heck couplings can be used to construct the imidazo[1,2-b]pyridazine core or to functionalize it.

  • Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination is another modern approach to form the fused imidazole ring.

Q5: What is a general procedure for purifying my imidazo[1,2-b]pyridazine product?

A5: A common method for purification is flash column chromatography on silica gel. A gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically used. The optimal solvent system will depend on the polarity of your specific product. If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective technique for obtaining a pure compound.

Experimental Protocols

General Protocol for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is a representative example of the classical condensation method.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • Add a solution of 2-bromoacetophenone (1.05 eq) in ethanol dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of imidazo[1,2-b]pyridazine derivatives under different conditions. Please note that yields are highly dependent on the specific substrates used.

Aminopyridazine Derivative α-Haloketone Derivative Base Solvent Conditions Yield (%)
3-Amino-6-chloropyridazine2-BromoacetophenoneNaHCO₃EthanolRefluxGood to Excellent
3-Amino-6-fluoropyridazine2-Bromo-4'-methoxyacetophenoneNaHCO₃EthanolRefluxGood
3-Aminopyridazine2-BromoacetophenoneNaHCO₃EthanolRefluxLow (significant isomeric byproduct)
3-Amino-6-chloropyridazineSubstituted 2-bromoacetophenonesNaHCO₃NMPMicrowave, 150 °CModerate to Good

Visualizations

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Condensation Condensation 3-Amino-6-halopyridazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Condensation->Imidazo[1,2-b]pyridazine Desired Pathway Isomeric Byproduct Isomeric Byproduct Condensation->Isomeric Byproduct Side Reaction (without 6-halo group)

Caption: General workflow for imidazo[1,2-b]pyridazine synthesis.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 3-Amino-6-halopyridazine C Intermediate A->C N1 attack B alpha-Haloketone B->C D Cyclized Intermediate C->D SN2 reaction C->D E Imidazo[1,2-b]pyridazine D->E - H2O D->E

Caption: Simplified reaction mechanism for imidazo[1,2-b]pyridazine formation.

References

Optimization of reaction conditions for 6-Chloroimidazo[1,2-b]pyridazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of the imidazo[1,2-b]pyridazine core?

A1: The most common and commercially available starting material is 3-amino-6-chloropyridazine.[1][2] This compound serves as a versatile precursor for the construction of the bicyclic imidazo[1,2-b]pyridazine system.

Q2: What are the primary synthetic strategies to obtain this compound?

A2: There are two main strategies. The first involves the cyclocondensation of 3-amino-6-chloropyridazine with a suitable three-carbon synthon that can introduce the 3-amino functionality. The second, more direct approach, is a one-pot, three-component reaction known as the Groebke-Blackburn reaction, which can assemble the 3-amino-imidazo[1,2-b]pyridazine system in a single step.

Q3: I am observing a significant amount of a pyridazinone byproduct in my reaction. What could be the cause?

A3: The pyridazine ring, particularly when substituted with a halogen at the 6-position, is susceptible to hydrolysis. This side reaction is often promoted by the presence of water, elevated temperatures, and basic conditions, leading to the formation of the corresponding pyridazinone derivative.

Q4: My cyclization reaction is giving low yields. What parameters can I optimize?

A4: Low yields in the cyclization to form the imidazo[1,2-b]pyridazine ring can often be improved by optimizing several factors. Ensure your reagents, especially the 3-amino-6-chloropyridazine, are pure. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO can be effective. Reaction temperature and time are also key parameters to screen. Finally, the choice of the cyclizing agent and any additives or catalysts should be carefully considered based on the specific reaction mechanism.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of the desired product - Impure starting materials.- Incorrect reaction temperature or time.- Inappropriate solvent.- Decomposition of starting material or product.- Purify starting materials before use.- Systematically screen a range of temperatures and monitor the reaction progress by TLC or LC-MS.- Test different solvents (e.g., ethanol, DME, DMF).[1]- Consider if the reaction conditions are too harsh and if a lower temperature or shorter reaction time is feasible.
Formation of a pyridazinone side product - Presence of water in the reaction mixture.- Reaction temperature is too high.- The base used is too strong or nucleophilic.- Use anhydrous solvents and reagents.- Lower the reaction temperature to a point where the desired reaction still proceeds at a reasonable rate.- Employ a non-nucleophilic, hindered base if a base is required.[3]
Difficulty in purifying the final product - Presence of closely related impurities.- The product is highly polar and streaks on silica gel.- Attempt recrystallization from a suitable solvent system.- For column chromatography, try a different eluent system or use a different stationary phase (e.g., alumina).- Consider derivatization to a less polar compound for purification, followed by deprotection.
Inconsistent reaction outcomes - Variability in the quality of reagents or solvents.- Reaction is sensitive to air or moisture.- Use reagents and solvents from a reliable source and of the same grade for each run.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Precursor)

This protocol is adapted from established procedures for the amination of dichloropyridazines.[2][4][5]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Methylene dichloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with an excess of aqueous ammonia (e.g., 3 equivalents).

  • Add methylene dichloride as the solvent.

  • Seal the vessel and heat the mixture to 100-120 °C for 9-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Transfer the contents to a separatory funnel, dilute with water, and extract with methylene dichloride.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-amino-6-chloropyridazine.

Protocol 2: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazin-3-amine via Groebke-Blackburn Reaction

This protocol describes a one-pot, three-component synthesis.

Materials:

  • 3-Amino-6-chloropyridazine (1 equivalent)

  • An appropriate aryl aldehyde (1 equivalent)

  • tert-Butyl isocyanide (1.1 equivalents)

  • Scandium(III) triflate (10 mol%)

  • Methanol

Procedure:

  • To a solution of 3-amino-6-chloropyridazine in methanol, add the aryl aldehyde and tert-butyl isocyanide.

  • Add scandium(III) triflate as the catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 2-aryl-6-chloroimidazo[1,2-b]pyridazin-3-amine.

Data Presentation

Table 1: Reported Yields for the Synthesis of 3-Amino-6-chloropyridazine

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazineAqueous AmmoniaMethylene Dichloride1009Not specified, but a common industrial method[5]
3,6-DichloropyridazineAqueous Ammonia-130-Not specified[2]

Table 2: Optimization of C-6 Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (A closely related reaction)

This data is for a related compound but provides insights into potential conditions for substitution at the 6-position.

AmineBase (equiv.)Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ButylamineCsF (1.0)BnNEt₃Cl (10)DMSO1002494[6]
MorpholineCsF (1.0)BnNEt₃Cl (10)DMSO1002496[6]
PyrrolidineCsF (1.0)BnNEt₃Cl (10)DMSO1002498[6]

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Aqueous Ammonia, 100-120 °C D This compound (2-substituted) B->D D_edge Groebke-Blackburn Reaction C Aldehyde + Isocyanide C->D D_edge->D

Caption: Synthetic workflow for 2-substituted-6-Chloroimidazo[1,2-b]pyridazin-3-amine.

Troubleshooting Start Low Yield of Final Product ImpureSM Impure Starting Materials? Start->ImpureSM WrongCond Incorrect Reaction Conditions? ImpureSM->WrongCond No Purify Purify Starting Materials ImpureSM->Purify Yes SideReaction Side Reaction Occurring? WrongCond->SideReaction No Optimize Optimize Temp, Time, & Solvent WrongCond->Optimize Yes AnalyzeByproducts Identify Side Products (e.g., Pyridazinone) SideReaction->AnalyzeByproducts Yes ModifyCond Use Anhydrous Conditions AnalyzeByproducts->ModifyCond

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Purification of Chlorinated Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chlorinated imidazo[1,2-b]pyridazine compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of chlorinated imidazo[1,2-b]pyridazine compounds.

Issue 1: Product is an oil or waxy solid after solvent evaporation, not a crystalline solid.

  • Possible Cause 1: Residual Solvent. Even trace amounts of solvent can prevent crystallization.

    • Solution: Dry the sample under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Possible Cause 2: Inherent Properties of the Compound. Some compounds naturally exist as oils or low-melting solids.

    • Solution 1: Solvent Trituration. Add a non-solvent (a solvent in which your compound is insoluble, but the impurities are soluble) to the oil. Vigorously stir or sonicate the mixture. This can help wash away impurities and induce solid formation. Common non-solvents include hexanes, pentane, or diethyl ether.[1]

    • Solution 2: Recrystallization. If a suitable solvent system can be identified, recrystallization can yield pure, crystalline material.[2][3][4][5]

Issue 2: Poor separation or co-elution of impurities during column chromatography.

  • Possible Cause 1: Sub-optimal Eluent Polarity. If the eluent is too polar, the compound of interest and impurities may elute together quickly. If it is not polar enough, the compound may not move from the origin, leading to broad bands.[1]

    • Solution: Carefully optimize the solvent system using Thin Layer Chromatography (TLC) before performing column chromatography. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[1]

  • Possible Cause 2: Compound Instability on Silica Gel. The acidic nature of silica gel can cause degradation of sensitive compounds.[1]

    • Solution: Test for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If instability is confirmed, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine or ammonia to the eluent) or an alternative stationary phase like alumina.[1]

  • Possible Cause 3: Irreversible Adsorption. Highly polar compounds, especially those with multiple nitrogen atoms, can bind strongly to silica gel.[1]

    • Solution: Add a small percentage of a modifier like triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel.[1]

Issue 3: No crystals form during recrystallization.

  • Possible Cause 1: The solution is not supersaturated. This can happen if too much solvent was used.[2]

    • Solution: Slowly evaporate the solvent to concentrate the solution. Once cloudy, gently heat until clear again and allow to cool slowly.

  • Possible Cause 2: The compound is too soluble in the chosen solvent.

    • Solution: Cool the solution slowly in an ice bath to maximize crystal formation.[2] If crystals still do not form, try a different solvent or a mixture of a good solvent and an anti-solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for column chromatography of chlorinated imidazo[1,2-b]pyridazines?

A1: The polarity of these compounds can vary based on other substituents. A good starting point is to use TLC to determine an appropriate solvent system. Common solvent systems for moderately polar compounds include hexane/ethyl acetate and dichloromethane/ethyl acetate. For example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine has been successfully purified using a dichloromethane-ethyl acetate (9:1) eluent.[6]

Q2: How can I visualize my chlorinated imidazo[1,2-b]pyridazine compound on a TLC plate?

A2: Most imidazo[1,2-b]pyridazine analogs are UV-active due to their aromatic structure and can be visualized under UV light (254 nm) as dark spots on a fluorescent green TLC plate.[1] Staining with iodine or potassium permanganate can also be used, but these methods are destructive.[1]

Q3: My chlorinated imidazo[1,2-b]pyridazine is poorly soluble in common organic solvents. What can I do?

A3: Poor solubility can be a challenge. Some of these compounds have been noted to have low aqueous solubility.[7] For purification, you may need to use more polar solvents or solvent mixtures. For biological assays, consider making a stock solution in a solvent like dimethyl sulfoxide (DMSO).

Q4: Can I use reverse-phase HPLC for the purification of these compounds?

A4: Yes, reverse-phase HPLC (RP-HPLC) can be a powerful tool for purifying chlorinated imidazo[1,2-b]pyridazines, especially for achieving high purity. The choice of a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water gradients) is crucial for successful separation.[6]

Quantitative Data

The following tables summarize purification data for representative chlorinated imidazo[1,2-b]pyridazine and related compounds from the literature.

Table 1: Column Chromatography Purification Data

Compound NameStationary PhaseEluent SystemYieldPurityReference
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineSilica GelDichloromethane-Ethyl Acetate (9:1)37%>95%[6]
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineSilica GelDichloromethane-Ethyl Acetate (9:1)54%>95%[6]
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineSilica GelCyclohexane-Dichloromethane (5:5)60%Not specified[8]

Table 2: HPLC Purity Analysis Data

Compound NameHPLC ColumnMobile Phase GradientRetention TimePurityReference
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineThermo Hypersil Gold® C18 (50 x 2.1 mm, 1.9 µm)Methanol/Water0.90 min>95%[6]

Experimental Protocols

Protocol 1: Purification of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine by Column Chromatography [6]

  • Reaction Work-up: After the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone in 1,2-dimethoxyethane and heating under reflux for 48 hours, the solvent is evaporated in vacuo to obtain the crude product.

  • Column Preparation: A silica gel column is prepared using a slurry of silica gel in the chosen eluent (dichloromethane-ethyl acetate 9:1).

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the column.

  • Elution: The column is eluted with the dichloromethane-ethyl acetate (9:1) solvent system.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product as a white solid.

Protocol 2: Purification of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine by Column Chromatography [6]

  • Reaction Work-up: Following the reaction of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine with sodium benzenesulfinate in dimethylsulfoxide, the mixture is poured into an ice-water mixture to precipitate the crude product. The solid is collected by filtration and dried.

  • Column Chromatography: The crude solid is purified by chromatography on silica gel using a dichloromethane-ethyl acetate (9:1) eluent.

  • Product Isolation: The fractions containing the pure product are combined and the solvent is evaporated to yield the purified compound as a white solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials: 6-chloropyridazin-3-amine 1,3-dichloroacetone reaction Reaction: Reflux in 1,2-dimethoxyethane start->reaction workup Work-up: Evaporation in vacuo reaction->workup column Column Chromatography: Silica Gel DCM/EtOAc (9:1) workup->column fractions Fraction Collection & TLC Analysis column->fractions evaporation Solvent Evaporation fractions->evaporation product Purified Product: 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine evaporation->product analysis Purity & Structure Confirmation: HPLC, NMR, MS product->analysis

Caption: Experimental workflow for the synthesis and purification of a chlorinated imidazo[1,2-b]pyridazine.

TYK2_pathway cytokine Cytokines (IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 jak JAK1/JAK2 receptor->jak stat STAT tyk2->stat phosphorylates jak->stat phosphorylates stat_p p-STAT (dimerization) stat->stat_p nucleus Nucleus stat_p->nucleus translocation gene Gene Transcription nucleus->gene inhibitor Chlorinated imidazo[1,2-b]pyridazine inhibitor->tyk2 inhibits

Caption: TYK2 signaling pathway and the inhibitory action of chlorinated imidazo[1,2-b]pyridazines.

PI3K_mTOR_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation inhibitor Chlorinated imidazo[1,2-b]pyridazine inhibitor->pi3k inhibits inhibitor->mtor inhibits

Caption: PI3K/mTOR signaling pathway and its inhibition by dual-target chlorinated imidazo[1,2-b]pyridazines.

PIM_kinase_pathway cytokine Cytokines/Growth Factors receptor Receptor cytokine->receptor jak_stat JAK/STAT Pathway receptor->jak_stat activates pim PIM Kinase (PIM1, PIM2, PIM3) jak_stat->pim induces transcription substrates Downstream Substrates (e.g., BAD, 4E-BP1) pim->substrates phosphorylates apoptosis Inhibition of Apoptosis substrates->apoptosis translation Promotion of Translation substrates->translation inhibitor Chlorinated imidazo[1,2-b]pyridazine inhibitor->pim inhibits

Caption: PIM kinase signaling pathway, highlighting the inhibitory role of chlorinated imidazo[1,2-b]pyridazines.

References

Preventing unwanted alkylation in imidazo[1,2-b]pyridazine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazo[1,2-b]pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of the imidazo[1,2-b]pyridazine ring system, with a specific focus on preventing unwanted alkylation.

Troubleshooting Guides

Issue 1: Low Yield of Imidazo[1,2-b]pyridazine and Formation of a Major Byproduct

Symptom: You are attempting to synthesize an imidazo[1,2-b]pyridazine via the condensation of a 3-aminopyridazine with an α-haloketone, but you are observing a low yield of the desired product. Spectroscopic analysis (e.g., NMR, MS) of the major byproduct suggests the addition of the α-ketone fragment to the starting 3-aminopyridazine without subsequent cyclization.

Cause: The most probable cause is the unwanted N-alkylation of the pyridazine ring. In 3-aminopyridazine, the ring nitrogen at the 2-position (N2) is the most nucleophilic site.[1] Alkylation by the α-haloketone preferentially occurs at this nitrogen, forming a stable intermediate that does not readily cyclize to the desired imidazo[1,2-b]pyridazine. This side reaction is a common hurdle that significantly hampers the synthesis of the target bicyclic product.[1]

Troubleshooting Workflow:

cluster_solutions Solutions start Low Yield of Desired Product check_byproduct Identify Byproduct Structure (NMR, MS) start->check_byproduct is_n_alkylation Is Byproduct the N-alkylated Pyridazine Intermediate? check_byproduct->is_n_alkylation solution_path Implement a Solution is_n_alkylation->solution_path Yes other_issue Investigate Other Side Reactions (e.g., decomposition, over-alkylation) is_n_alkylation->other_issue No solution1 Use a 6-Halo-3-aminopyridazine solution_path->solution1 solution2 Protect the Exocyclic Amino Group (e.g., with Boc) solution_path->solution2 solution3 Optimize Reaction Conditions (Base, Solvent, Temperature) solution_path->solution3

Caption: Troubleshooting workflow for low yield in imidazo[1,2-b]pyridazine synthesis.

Solutions:

  • Utilize a Halogenated Pyridazine Ring: The use of a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as the starting material has been shown to lead to good yields of the desired imidazo[1,2-b]pyridazine.[1] The electron-withdrawing nature of the halogen atom likely modulates the electronic properties of the pyridazine ring, favoring the desired cyclization pathway.

  • Protect the Exocyclic Amino Group: While less commonly cited for this specific reaction, a general strategy to control regioselectivity in the alkylation of aminopyridines is to protect the exocyclic amino group.[2] By protecting the -NH2 group, for example with a tert-butoxycarbonyl (Boc) group, the nucleophilicity of the exocyclic nitrogen is reduced, which could potentially favor the initial alkylation at the desired ring nitrogen, leading to cyclization. Subsequent deprotection would yield the imidazo[1,2-b]pyridazine.

  • Optimize Reaction Conditions:

    • Base: The choice of base can influence the regioselectivity of the alkylation. For the standard synthesis using a 3-amino-6-halopyridazine, a mild base like sodium bicarbonate is often sufficient.[1] Stronger bases might deprotonate the exocyclic amine, increasing its nucleophilicity and potentially leading to other side reactions.

    • Solvent: The polarity of the solvent can affect the reaction pathway. Protic solvents like ethanol are commonly used. Experimenting with different solvents may alter the selectivity.

    • Temperature: Running the reaction at a moderate temperature (e.g., reflux in ethanol) is typical. Drastic changes in temperature could favor one reaction pathway over another.

Frequently Asked Questions (FAQs)

Q1: Why is the N2 nitrogen of 3-aminopyridazine more nucleophilic than the exocyclic amino nitrogen?

A1: The higher nucleophilicity of the ring nitrogen (N2) in 3-aminopyridazine is due to electronic effects within the heterocyclic ring. This nitrogen is not directly involved in the resonance delocalization with the amino group to the same extent as the other ring nitrogen, making its lone pair more available for nucleophilic attack. This leads to preferential alkylation at this site by electrophiles like α-haloketones, which can prevent the desired cyclization.[1]

Q2: I am observing the formation of di- or tri-alkylated byproducts. How can I achieve selective mono-alkylation?

A2: Over-alkylation can be a challenge if the mono-alkylated product is more nucleophilic than the starting amine. To achieve selective mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a limited amount of the alkylating agent (e.g., 1.0-1.2 equivalents).

  • Reductive Amination: Instead of direct alkylation, a two-step reductive amination approach can offer better control. This involves reacting the aminopyridazine with an aldehyde or ketone to form an imine, followed by reduction.

Q3: What is a general experimental protocol for the synthesis of a 6-halo-imidazo[1,2-b]pyridazine?

A3: A general procedure involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Materials:

    • 3-amino-6-chloropyridazine

    • α-bromoacetophenone

    • Sodium bicarbonate (NaHCO3)

    • Ethanol

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine (1 equivalent) in ethanol, add sodium bicarbonate (a slight excess).

    • Add a solution of α-bromoacetophenone (1 equivalent) in ethanol dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Q4: Are there any protecting group strategies specifically for 3-aminopyridazine to control alkylation?

Experimental Protocol: Boc Protection of 3-Aminopyridine (for adaptation)

  • Materials:

    • 3-aminopyridine

    • Di-tert-butyl dicarbonate ((Boc)2O)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 1-Hydroxybenzotriazole (HOBT)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-aminopyridine (1 eq) in dichloromethane.

    • Add EDCI (3 eq), HOBT (0.1 eq), TEA (3 eq), and (Boc)2O (2 eq).

    • Stir the reaction at room temperature for 1 hour, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the Boc-protected product.[3]

Data Presentation

Starting PyridazineAlkylating AgentGeneral OutcomeKey ConsiderationsReference
3-Aminopyridazineα-HaloketoneLow yield of desired product, major N2-alkylated byproductThe N2 ring nitrogen is the most nucleophilic site, hindering cyclization.[1]
3-Amino-6-halopyridazineα-HaloketoneGood yield of the desired 6-halo-imidazo[1,2-b]pyridazineThe halogen substituent facilitates the desired reaction pathway.[1]

Visualizations

Signaling Pathways and Logical Relationships

Reaction Pathway: Desired Cyclization vs. Unwanted N-Alkylation

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products A 3-Aminopyridazine C Desired Pathway: Initial alkylation at exocyclic amine or concerted cyclization A->C Path 1 D Undesired Pathway: Alkylation at N2 of the pyridazine ring A->D Path 2 (Favored) B α-Haloketone B->C B->D E Imidazo[1,2-b]pyridazine (Desired Product) C->E Cyclization F N-Alkylated Pyridazinium Salt (Byproduct) D->F

Caption: Competing reaction pathways in the synthesis of imidazo[1,2-b]pyridazines.

References

Strategies to increase the yield of 6-Chloroimidazo[1,2-b]pyridazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. Our aim is to help you increase the yield and purity of your product through optimized protocols and a deeper understanding of the reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing the this compound scaffold are:

  • Classical Two-Step Synthesis: This involves the condensation of a 3-amino-6-chloropyridazine with an α-halocarbonyl compound to form the imidazo[1,2-b]pyridazine ring, followed by the introduction of the amino group at the 3-position.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This is a one-pot reaction that combines 3-amino-6-chloropyridazine, an aldehyde, and an isocyanide to directly form the 3-aminoimidazo[1,2-b]pyridazine core. This method is often favored for its efficiency and high yields.[1]

Q2: Which synthetic route generally provides a higher yield for this compound?

A2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is reported to provide good to excellent yields, often ranging from 66% to 93% for related 3-aminoimidazo[1,2-b]pyridazines.[1] The classical condensation method can be effective but is often associated with lower yields due to potential side reactions and regioselectivity issues.

Q3: What are the most critical parameters to control to maximize the yield?

A3: Key parameters for yield optimization include:

  • For the GBB reaction: The choice of catalyst (Brønsted or Lewis acids), solvent, and reaction temperature. The purity of the starting materials, particularly the isocyanide, is also crucial.

  • For the classical synthesis: Careful control of the reaction temperature and the choice of base are critical to manage regioselectivity and prevent side reactions. The purity of the starting 3-amino-6-chloropyridazine is also important.

Q4: Are there any known stable intermediates that can be isolated and characterized?

A4: In the GBB reaction, the initial imine formed between the aminopyridazine and the aldehyde is a key intermediate, which then undergoes cyclization with the isocyanide. In the classical synthesis, the product of the initial N-alkylation of the pyridazine ring before cyclization can sometimes be isolated, especially if the cyclization is slow.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides strategies for resolution.

Issue 1: Low or No Product Yield in Classical Condensation
Potential Cause Troubleshooting Strategy
Incorrect Regioselectivity: Alkylation occurs at the N1 instead of the N2 position of the pyridazine ring, preventing cyclization.[2]- Use a bulky base to sterically hinder attack at the N1 position. - Modify the reaction solvent to influence the tautomeric equilibrium of the aminopyridazine. - Protect the exocyclic amino group if it interferes with the desired reaction.
Decomposition of Reactants or Product: The reaction temperature may be too high, or the reactants may be sensitive to the reaction conditions.- Lower the reaction temperature and increase the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Use a milder base.
Poor Quality of Starting Materials: Impurities in the 3-amino-6-chloropyridazine or the α-halocarbonyl can lead to side reactions.- Purify the starting materials before use (e.g., by recrystallization or column chromatography). - Verify the purity of the starting materials by analytical techniques such as NMR or LC-MS.
Issue 2: Low Yield in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Potential Cause Troubleshooting Strategy
Inefficient Imine Formation: The initial condensation between 3-amino-6-chloropyridazine and the aldehyde is slow or incomplete.- Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) to promote imine formation. - Use a dehydrating agent, such as molecular sieves or trimethyl orthoformate, to remove water and shift the equilibrium towards the imine.[3]
Isocyanide Decomposition: Isocyanides can be unstable, especially under acidic conditions or at elevated temperatures.- Use freshly distilled or purified isocyanide. - Add the isocyanide slowly to the reaction mixture. - Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
Side Reactions: The aldehyde may undergo self-condensation, or the isocyanide may polymerize.- Optimize the stoichiometry of the reactants. - Consider a one-pot, two-step procedure where the imine is pre-formed before the addition of the isocyanide.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Aminopyridazine Derivatives

ParameterRoute 1: Groebke-Blackburn-BienayméRoute 2: Classical Condensation
Starting Materials 3-Amino-6-chloropyridazine, Aldehyde, Isocyanide3-Amino-6-chloropyridazine, α-Haloketone
Reaction Type One-pot, three-component reactionTwo-step condensation/cyclization
Key Reagents Acid catalyst (optional)Base
Reaction Conditions Typically room temperature to mild heatingOften requires heating
Reported Yield Good to excellent (up to 93%)[1]Variable, often moderate
Advantages High atom economy, operational simplicity, rapid access to complex molecules.Utilizes readily available starting materials.
Disadvantages Isocyanides can be toxic and require careful handling.Potential for regioselectivity issues and side reactions.[2]

Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Synthesis of this compound Derivatives

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 3-Amino-6-chloropyridazine

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 8 mol%)

  • Solvent (e.g., a 3:1 mixture of Dichloromethane/Methanol)

Procedure:

  • To a microwave vial, add 3-amino-6-chloropyridazine (0.5 mmol), the aldehyde (0.6 mmol, 1.2 equiv), and the isocyanide (0.6 mmol, 1.2 equiv).

  • Add the solvent mixture (4 mL) and the Lewis acid catalyst (0.04 mmol, 0.08 equiv).

  • Seal the vial and heat the reaction mixture under microwave irradiation at 100 °C for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-b]pyridazine derivative.

Mandatory Visualizations

GBB_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_output Output 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Mixing Mixing 3-Amino-6-chloropyridazine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Cyclization Cyclization Isocyanide->Cyclization Imine_Formation Imine Formation (Acid Catalyzed) Mixing->Imine_Formation Imine_Formation->Cyclization Crude_Product Crude_Product Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the GBB synthesis.

Troubleshooting_Logic Start Low Yield? Route Which Route? Start->Route Classical Classical Condensation Route->Classical Classical GBB GBB Reaction Route->GBB GBB Regio Check Regioselectivity Classical->Regio Decomp Check for Decomposition Classical->Decomp Imine Inefficient Imine Formation? GBB->Imine Iso Isocyanide Issue? GBB->Iso Base Modify Base/Solvent Regio->Base Temp Lower Temperature Decomp->Temp Catalyst Add Catalyst/Dehydrating Agent Imine->Catalyst Purity Check Isocyanide Purity Iso->Purity

Caption: Troubleshooting decision tree.

References

Technical Support Center: Palladium-Catalyzed Amination of 3-Bromo-6-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine?

The primary challenges include achieving regioselective amination, optimizing reaction conditions to maximize yield and minimize side products, and dealing with catalyst deactivation. The substrate has two potential sites for reaction: the C-6 chloro group and the C-3 bromo group. Understanding the relative reactivity of these two sites under different catalytic conditions is crucial for a successful synthesis.

Q2: Which position is more reactive for amination, the C-3 bromine or the C-6 chlorine?

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend C-I > C-Br > C-Cl.[1][2] Therefore, the C-3 bromo position is expected to be more reactive towards oxidative addition to a Pd(0) catalyst than the C-6 chloro position. However, the imidazo[1,2-b]pyridazine core is electron-deficient, which can also make the C-6 position susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly with strong nucleophiles and under heated conditions.[3]

Q3: What are the common side reactions observed in the Buchwald-Hartwig amination of this substrate?

Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom. This can be minimized by optimizing the base, lowering the reaction temperature, and screening different ligands.

  • Dimerization/Oligomerization: Self-coupling of the starting material or product.

  • Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can potentially coordinate to the palladium center and inhibit catalysis.[4]

  • β-Hydride Elimination: This can occur if the amine coupling partner has a β-hydrogen, leading to the formation of an imine and the hydrodehalogenated arene.[5]

Q4: Can I perform the amination without a palladium catalyst?

Yes, for amination at the C-6 position, a fluoride-promoted SNAr reaction can be highly effective. This method avoids the cost and potential toxicity of a palladium catalyst and can provide excellent yields with a variety of primary and secondary amines.[3][6]

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential CauseTroubleshooting Step
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst, such as a G3 or G4 palladacycle, for more reliable generation of the active catalytic species.[1][7]
Inappropriate Ligand The choice of ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[7][8] Screen a panel of ligands to identify the optimal one for your specific amine.
Incorrect Base The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures.[9] The choice of base and solvent are often interdependent.
Suboptimal Solvent Aprotic, non-polar solvents like toluene and dioxane are common choices.[4][10] Ensure the solvent is anhydrous and degassed. Poor solubility of reagents can hinder the reaction; if this is an issue, consider screening other solvents like THF or DMF.[1][11]
Insufficient Reaction Temperature If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments. Monitor for the formation of side products at higher temperatures.[7]
Reagent Purity Ensure the 3-bromo-6-chloroimidazo[1,2-b]pyridazine, amine, and all other reagents are of high purity. Impurities can poison the catalyst.[7]
Issue 2: Formation of Significant Side Products
Side ProductHow to Minimize
Hydrodehalogenation Product This is a common side reaction.[5] Try using a weaker or less sterically hindered base. Lowering the reaction temperature can also help. Screening different ligands is crucial as some are more prone to promoting this side reaction.
Product of Reaction at the Wrong Position (e.g., C-3 instead of C-6) To favor amination at the C-6 position via a palladium-catalyzed route, you may need to use a ligand system that is more reactive towards aryl chlorides. Alternatively, consider the SNAr approach which is selective for the C-6 position.[3] For selective reaction at the C-3 position, a Suzuki or other cross-coupling can be performed first, followed by amination at the C-6 position.[12]
Diarylation of Primary Amine If you are using a primary amine, you may observe the formation of a diarylated product. This can sometimes be controlled by adjusting the stoichiometry of the reagents or by using a bulkier ligand.

Data Presentation

Table 1: Optimization of Fluoride-Promoted SNAr Amination at the C-6 Position[3]

This table summarizes the optimization of the reaction between 3-bromo-6-chloroimidazo[1,2-b]pyridazine and butylamine.

EntryBase (equiv.)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1KF (5.0)-DMSO1202464
2KF (10.0)-DMSO1002476
3KF (1.0)-DMSO1002446
4CsF (1.0)-DMSO1002452
5CsF (1.0)BnNEt₃Cl (10)DMSO1002494
6--DMSO1002444

Reaction conditions: 3-bromo-6-chloroimidazo[1,2-b]pyridazine, butylamine (2.0 equiv.), base, additive in DMSO.

Table 2: Scope of SNAr Amination at the C-6 Position with Various Amines[3]
AmineProduct Yield (%)
n-Butylamine94
Cyclohexylamine92
Benzylamine98
2-(Thiophen-2-yl)ethan-1-amine93
Pyrrolidine95
Morpholine91
Piperidine79

Optimized conditions: Amine (2.0 equiv.), CsF (1.0 equiv.), BnNEt₃Cl (10 mol %) in DMSO at 100 °C for 24 hours.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This is a general starting protocol that should be optimized for each specific amine.

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst, 1.2-2.4 mol% relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Fluoride-Promoted SNAr Amination at the C-6 Position[3]
  • To a vial, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the desired amine (2.0 equiv.), cesium fluoride (CsF, 1.0 equiv.), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%).

  • Add dimethyl sulfoxide (DMSO) to achieve a suitable concentration.

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII L_n(Ar)Pd(II)-X OxAdd->PdII LigEx Ligand Exchange PdII->LigEx AmineComplex L_n(Ar)Pd(II)-NHR'R'' LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex L_n(Ar)Pd(II)-NR'R'' Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine H-NR'R'' Amine->LigEx

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst active and handled under inert conditions? Start->CheckCatalyst UsePrecatalyst Use a pre-catalyst or fresh reagents. CheckCatalyst->UsePrecatalyst No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes UsePrecatalyst->CheckTemp IncreaseTemp Increase temperature incrementally. CheckTemp->IncreaseTemp No CheckReagents Are reagents and solvents pure and anhydrous? CheckTemp->CheckReagents Yes IncreaseTemp->CheckReagents PurifyReagents Use anhydrous, degassed solvents and pure reagents. CheckReagents->PurifyReagents No CheckSideRxns Significant side reactions observed? CheckReagents->CheckSideRxns Yes PurifyReagents->CheckSideRxns ScreenBase Screen weaker/stronger or different bases. CheckSideRxns->ScreenBase Yes Success Reaction Optimized CheckSideRxns->Success No ScreenLigand Screen different phosphine ligands or NHCs. ScreenBase->ScreenLigand ScreenLigand->Success

Caption: A decision tree for troubleshooting low yield in amination reactions.

References

Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-b]pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development of imidazo[1,2-b]pyridazine-based inhibitors with improved metabolic stability.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine-based inhibitor shows poor metabolic stability in liver microsomes. What are the common metabolic liabilities of this scaffold?

A1: The imidazo[1,2-b]pyridazine core itself can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2][3] Common metabolic liabilities often arise from certain substituents on the core. For instance, anilino groups at the 6-position have been associated with extremely poor metabolic stability.[4] Other susceptible sites include unsubstituted positions on the imidazo[1,2-b]pyridazine ring system and attached aryl or alkyl groups, which can undergo hydroxylation, N-dealkylation, or other oxidative transformations.

Q2: What initial strategies can I employ to improve the metabolic stability of my lead compound?

A2: Several strategies can be effective:

  • Bioisosteric Replacements: Replace metabolically labile groups with more stable ones. For example, substituting a metabolically susceptible anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety has been shown to dramatically improve metabolic stability.[4][5]

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups can decrease the electron density of the aromatic system, making it less prone to oxidative metabolism.

  • Blocking Metabolic Sites: Introducing bulky groups or atoms like fluorine or deuterium at suspected metabolic hotspots can sterically hinder enzyme access or form stronger bonds that are more resistant to cleavage.[6][7][8][9]

  • Modulating Physicochemical Properties: Reducing lipophilicity (cLogP) can sometimes improve metabolic stability.[4] Introducing polar groups, such as morpholine, can also enhance metabolic stability and improve other drug-like properties.[10]

Q3: How does the introduction of a morpholine or piperazine moiety affect metabolic stability?

A3: Incorporating morpholine or piperazine at positions like C6 of the imidazo[1,2-b]pyridazine core can enhance metabolic stability.[10] These groups can increase the polarity of the molecule, which may reduce its affinity for metabolic enzymes. Additionally, they can introduce favorable interactions with the target protein, potentially leading to a better overall pharmacological profile.[10]

Q4: Are there specific substitutions that have proven successful in enhancing metabolic stability?

A4: Yes, several substitutions have been reported to be effective:

  • Replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety.[4]

  • Introducing sulfonyl or sulfonamide groups, which are generally more resistant to enzymatic degradation compared to amides.[10]

  • "Magic methylation" on a morpholine ring has been shown to increase the inhibitory activity of certain kinases.[10]

Troubleshooting Guides

Problem 1: High variance in microsomal stability assay results.

  • Possible Cause 1: Inconsistent Microsome Quality. The source and batch of liver microsomes can introduce variability.[11]

    • Troubleshooting Step: Procure microsomes from a single, reputable vendor and qualify each new batch with a set of standard compounds with known metabolic stability.

  • Possible Cause 2: Improper Compound Solubility. Poor solubility of the test compound in the incubation buffer can lead to inaccurate results.

    • Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect for any precipitation. If solubility is an issue, consider using a lower compound concentration.

  • Possible Cause 3: Inaccurate Pipetting. Automated liquid handlers, if not properly calibrated, can introduce errors.[12]

    • Troubleshooting Step: Regularly calibrate and perform quality control checks on all liquid handling robotics. For manual pipetting, use calibrated pipettes and pre-wet the tips.

Problem 2: My compound is stable in human liver microsomes but shows rapid clearance in vivo.

  • Possible Cause 1: Non-CYP Mediated Metabolism. Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[1] Your compound might be cleared by other pathways, such as Phase II conjugation (e.g., glucuronidation) or by enzymes not present in microsomes (e.g., aldehyde oxidase).[13]

    • Troubleshooting Step: Conduct metabolic stability assays using hepatocytes, which contain both Phase I and Phase II enzymes.[7][13] Also, consider S9 fractions which contain cytosolic enzymes.

  • Possible Cause 2: High Plasma Protein Binding. Extensive binding to plasma proteins can reduce the unbound fraction of the drug available for metabolism in vitro, leading to an underestimation of in vivo clearance.

    • Troubleshooting Step: Determine the plasma protein binding of your compound and incorporate this value into in vitro-in vivo extrapolation (IVIVE) models.

  • Possible Cause 3: Active Transport. The compound may be a substrate for uptake or efflux transporters in the liver or other organs, leading to rapid clearance that is not captured in microsomal assays.

    • Troubleshooting Step: Perform experiments with transporter-expressing cell lines to identify potential interactions.

Data Presentation

Table 1: Metabolic Stability of 6-Substituted Imidazo[1,2-b]pyridazine Analogs in Liver Microsomes

CompoundR Group at C6Human Liver Microsome (% remaining after 10 min)Rat Liver Microsome (% remaining after 10 min)Mouse Liver Microsome (% remaining after 10 min)
4 Anilino11%14%1%
5 2-oxo-1,2-dihydropyridin-3-ylaminoDramatically improved vs. 4Dramatically improved vs. 4Dramatically improved vs. 4
6c 2-oxo-1-(para-cyanophenyl)-1,2-dihydropyridin-3-ylamino92%77%71%

Data adapted from a study on Tyk2 JH2 inhibitors.[4]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines the general procedure for determining the metabolic stability of a test compound using liver microsomes.[1][11][13][14]

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse) from a commercial vendor

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile or methanol for reaction termination

  • Internal standard solution for LC-MS/MS analysis

2. Experimental Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes (final protein concentration of 0.5 mg/mL) to the phosphate buffer.[1][14]

  • Add the test compound working solution to the wells containing microsomes and buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For control wells (-NADPH), add an equal volume of phosphate buffer.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.[14]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_incubation Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_incubation prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C with Shaking start_reaction->incubation stop_reaction Stop Reaction at Time Points incubation->stop_reaction protein_precip Protein Precipitation stop_reaction->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis data_analysis Data Analysis (t½, CLint) lcms_analysis->data_analysis

Caption: Workflow for a typical in vitro microsomal stability assay.

troubleshooting_logic cluster_invitro In Vitro Assessment cluster_possible_causes Potential Reasons for Discrepancy cluster_solutions Further Experiments start Poor In Vivo PK Profile (High Clearance) microsomal_stability Microsomal Stability Assay start->microsomal_stability hepatocyte_stability Hepatocyte Stability Assay microsomal_stability->hepatocyte_stability If stable in microsomes transporter_involvement Active Transport (Uptake/Efflux) microsomal_stability->transporter_involvement If stable in microsomes and hepatocytes phase_II_metabolism Phase II Metabolism (e.g., Glucuronidation) hepatocyte_stability->phase_II_metabolism If unstable in hepatocytes non_cyp_metabolism Non-CYP Mediated Oxidation (e.g., AO) hepatocyte_stability->non_cyp_metabolism If unstable in hepatocytes s9_assay S9 Fraction Assay phase_II_metabolism->s9_assay non_cyp_metabolism->s9_assay transporter_assays Transporter Assays (e.g., Caco-2, OATP-transfected cells) transporter_involvement->transporter_assays

Caption: Troubleshooting logic for in vitro-in vivo correlation discrepancies.

signaling_pathway cytokine Cytokine (e.g., IL-12) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak tyk2 Tyk2 receptor->tyk2 stat STAT jak->stat phosphorylates tyk2->stat phosphorylates inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->tyk2 inhibits stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription (e.g., IFNγ production) nucleus->gene_transcription initiates

Caption: Simplified JAK-STAT signaling pathway inhibited by a Tyk2 inhibitor.

References

Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-b]pyridazine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of imidazo[1,2-b]pyridazine drug candidates.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Poor Aqueous Solubility

Question: My imidazo[1,2-b]pyridazine candidate shows very low solubility in aqueous media. What are my options to improve this?

Answer: Poor aqueous solubility is a common challenge for this chemical class. Here are several strategies you can employ, ranging from chemical modification to formulation approaches:

  • Salt Formation: If your compound has ionizable groups, forming a salt can significantly enhance its aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1] Techniques like micronization (e.g., jet milling, ball milling) and nanonization (e.g., high-pressure homogenization) can be effective.[1]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution rate.

  • Co-crystals: Forming co-crystals with a suitable co-former can alter the crystal lattice energy and improve solubility.

  • Prodrug Approach: A bioreversible derivative (prodrug) can be synthesized to have improved solubility, which then converts to the active parent drug in vivo.

  • Use of Solubilizing Excipients:

    • Surfactants and Co-solvents: These can be incorporated into liquid formulations to increase the drug's solubility.

    • Cyclodextrins: These can form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.

II. Low Intestinal Permeability

Question: My compound has good solubility, but it still shows low permeability in Caco-2 assays. How can I address this?

Answer: Low intestinal permeability suggests that the compound is not efficiently transported across the intestinal epithelium. Here are some approaches to consider:

  • Structural Modification (SAR Exploration):

    • Reduce Hydrogen Bond Donors: A high number of hydrogen bond donors can limit membrane permeability. For instance, in a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, replacing a moiety with five H-bond donors with one that could form intramolecular hydrogen bonds significantly improved Caco-2 permeability.

    • Optimize Lipophilicity (cLogP): There is often an optimal range of lipophilicity for passive diffusion. Both very low and very high cLogP values can be detrimental to permeability. A reduction in cLogP has been shown to improve metabolic stability, which can indirectly impact bioavailability.

    • Introduction of Specific Moieties: In one study, the introduction of a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring of an imidazo[1,2-b]pyridazine analog was found to enhance Caco-2 permeability due to its ability to form intramolecular hydrogen bonds.

  • Formulation with Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal membrane.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized form and facilitate its absorption through various mechanisms, including bypassing the dissolution step and utilizing lymphatic transport pathways.[2]

III. High First-Pass Metabolism

Question: My imidazo[1,2-b]pyridazine candidate is well-absorbed but has low oral bioavailability. I suspect high first-pass metabolism. How can I confirm and address this?

Answer: High first-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.

  • Confirmation:

    • In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, human) can provide an indication of its metabolic clearance. For example, some 6-anilino imidazopyridazine analogs showed extremely poor metabolic stability in liver microsomes, which was a key issue to be addressed in further drug development.

    • In Vivo Pharmacokinetic Studies: Comparing the Area Under the Curve (AUC) after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability (F%). A low F% despite good absorption points towards first-pass metabolism.

  • Addressing the Issue:

    • Structural Modification: Modifying metabolically labile sites on the molecule can improve its stability. For example, replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety in a series of imidazo[1,2-b]pyridazine Tyk2 JH2 inhibitors dramatically improved metabolic stability.

    • Formulation Strategies:

      • Lipid-Based Formulations: These can promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.

      • Enzyme Inhibitors: Co-administration with an inhibitor of the metabolizing enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability, though this can lead to drug-drug interactions.

Quantitative Data Summary

The following tables summarize key physicochemical and pharmacokinetic data for a selection of imidazo[1,2-b]pyridazine derivatives from the literature.

Table 1: Physicochemical and In Vitro Permeability Data for Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors

CompoundAqueous Solubility (µg/mL)Caco-2 Permeability (nm/s)
6c <1 at pH 6.5; 2 at pH 1.0-
6d -Low
6e -142
6k -Low to moderate
6l -Low to moderate
6m -142

Data extracted from a study on Tyk2 JH2 inhibitors.

Table 2: Pharmacokinetic Parameters of an Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitor (Compound 6) in Different Species

SpeciesDose (mg/kg)RouteCL (mL/min/kg)Vdss (L/kg)t1/2 (h)AUCinf (µM*h)F (%)
Mouse2IV161.11.11.9-
10PO---5.558
Rat2IV7.80.61.14.2-
10PO---24114
Cynomolgus Monkey2IV171.31.21.9-
10PO---5.154
Dog2IV251.61.11.3-
10PO---2.538

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; AUCinf: Area under the curve extrapolated to infinity; F: Bioavailability. Vehicle for oral administration was 5:5:90 TPGS/EtOH/PEG300.

Table 3: Pharmacokinetic Parameters of an Imidazo[1,2-b]pyridazine-based Mps1 Kinase Inhibitor (Compound 27f) in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)F (%)
27f 10PO12702703047

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; F: Bioavailability.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare aqueous buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of the imidazo[1,2-b]pyridazine compound to a vial containing a known volume of the buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing:

    • After equilibration, allow the suspension to settle.

    • Withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Reporting: Express the solubility in µg/mL or µM.

Protocol for Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin, and streptomycin).

    • Seed the cells onto semi-permeable filter supports in transwell plates and allow them to differentiate for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport:

      • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

      • Add the test compound solution (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport:

      • Add the test compound solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

  • Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment. Also, collect a sample from the donor compartment at the end of the experiment.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of drug transport into the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration in the donor compartment.

  • Calculation of Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.

Protocol for In Vivo Pharmacokinetic Study in Rats
  • Animal Preparation:

    • Use male Sprague-Dawley or Wistar rats.

    • Fast the animals overnight before dosing, with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group: Administer the drug solution (e.g., in a vehicle like saline or a solubilizing formulation) via the tail vein at a specific dose (e.g., 2 mg/kg).

    • Oral (PO) Group: Administer the drug suspension or solution via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., from the jugular vein or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract the drug from the plasma samples.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vdss.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors. These inhibitors allosterically target the pseudokinase (JH2) domain of Tyk2, preventing the activation of its catalytic (JH1) domain. This, in turn, blocks the downstream signaling of key pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[3][4][5]

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) Tyk2 Tyk2 CytokineReceptor->Tyk2 Activates JAK JAK1 or JAK2 CytokineReceptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Target Gene Transcription STAT_dimer->Gene Translocates to Nucleus Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Tyk2 Inhibits (Allosteric) Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->CytokineReceptor Binds

Caption: Tyk2 signaling pathway and the mechanism of inhibition.

Experimental Workflow

This diagram outlines a typical experimental workflow for assessing and improving the oral bioavailability of an imidazo[1,2-b]pyridazine drug candidate.

Bioavailability_Workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility (pH profile) Permeability Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Permeability MetabolicStability Liver Microsomal Stability Permeability->MetabolicStability PK_Study Rat Pharmacokinetic Study (IV and PO) MetabolicStability->PK_Study Formulation Formulation Strategies (e.g., Particle Size Reduction, Lipid-Based Systems) Formulation->PK_Study Re-evaluate Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability Decision1 Poor Bioavailability? Bioavailability->Decision1 Start Imidazo[1,2-b]pyridazine Candidate Start->Solubility Decision1->Formulation Yes Decision2 Target Met? Decision1->Decision2 No Decision2->Start No (Synthesize New Analogs) End Lead Candidate Decision2->End Yes

Caption: Workflow for oral bioavailability assessment.

References

Technical Support Center: Column Chromatography Purification of 6-Chloroimidazo[1,2-b]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the column chromatography purification of 6-Chloroimidazo[1,2-b]pyridazin-3-amine.

Experimental Protocol: Column Chromatography Purification

This protocol is a recommended starting point for the purification of this compound and may require optimization based on the specific reaction mixture and impurity profile.

1. Materials and Reagents:

  • Stationary Phase: Silica gel 60 (particle size 0.040-0.063 mm / 230-400 mesh).

  • Mobile Phase Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Methanol (MeOH). All solvents should be HPLC grade.

  • Sample: Crude this compound.

  • Apparatus: Glass chromatography column, fraction collector, TLC plates (silica gel 60 F254), UV lamp (254 nm), rotary evaporator.

2. Preparation:

  • TLC Analysis: Before performing column chromatography, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Test various solvent systems to achieve good separation between the desired product and impurities. A good starting point is a mixture of Dichloromethane and Ethyl Acetate.

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column.[1]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.

  • Collect fractions of a consistent volume.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • A gradient elution may be necessary for optimal separation. This involves gradually increasing the polarity of the mobile phase.

4. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).

Data Presentation: Recommended Solvent Systems

The selection of the mobile phase is critical for successful purification. Based on the purification of structurally similar compounds, the following solvent systems are recommended as starting points.

Stationary PhaseMobile Phase SystemRatio (v/v)Compound Class Reference
Silica GelDichloromethane / Ethyl Acetate9:16-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[2]
Silica GelEthyl Acetate / Hexane1:14-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile[3]
Silica GelHexane / Ethyl AcetateGradientGeneral for 6-propylpyridazin-3-amine[4]
Silica GelDichloromethane / Methanol with 1-10% NH4OH in MethanolGradientFor very polar compounds[5]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and related heterocyclic compounds.

Problem Possible Cause(s) Recommended Solution(s)
Compound will not elute from the column - Mobile phase is not polar enough.- Compound may have decomposed on the silica gel.[5]- Strong interaction of the amine group with acidic silica.- Gradually increase the polarity of the mobile phase (e.g., by adding methanol).- Consider using a solvent system containing a small amount of ammonia to reduce tailing and improve elution.[5]- Test the stability of your compound on a small amount of silica before running a large-scale column.[5]- Use deactivated silica gel or an alternative stationary phase like alumina.[5]
Poor separation of product and impurities - Inappropriate mobile phase.- Column was overloaded.- Column was not packed properly.- Optimize the mobile phase using TLC to achieve a larger difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a uniform bed.
Product elutes with the solvent front - Mobile phase is too polar.- Start with a less polar mobile phase system.
Peak Tailing (streaking of the compound) - Strong interaction between the basic amine group and acidic silica gel.- The compound is not sufficiently soluble in the mobile phase.- Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.- Try a different solvent system in which the compound is more soluble.[5]
Multiple fractions contain the product - The elution band is too broad.- Once the product starts to elute, you can try increasing the polarity of the mobile phase to speed up the elution of the remaining product.[5]
Cracked or channeled silica bed - The column ran dry.- The silica was not packed uniformly.- Always keep the solvent level above the top of the silica bed.- Ensure the silica is packed as a uniform slurry without any air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel 60 (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of imidazo[1,2-b]pyridazine derivatives.[2] For compounds that show instability on silica, deactivated silica or alumina can be considered.[5]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of the desired compound being around 0.2-0.4. A good starting point is a mixture of dichloromethane and ethyl acetate or ethyl acetate and hexane.

Q3: My compound is a solid. How should I load it onto the column?

A3: You can use either wet loading or dry loading. For wet loading, dissolve your compound in the minimum amount of the initial mobile phase.[1] If your compound is not very soluble in the mobile phase, dry loading is recommended. To do this, dissolve your compound in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder, which you can then add to the top of your column.[1]

Q4: What should I do if my compound is unstable on silica gel?

A4: You can test for stability by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[5] If it is unstable, you can try using deactivated silica gel (by adding a small percentage of water or triethylamine) or switch to a different stationary phase like alumina.[5]

Q5: How can I visualize this compound on a TLC plate?

A5: Due to the aromatic nature of the imidazo[1,2-b]pyridazine core, the compound should be visible under a UV lamp at 254 nm.

Visualization

TroubleshootingWorkflow start Start Purification tlc Run TLC to find optimal solvent system start->tlc pack_column Pack column with Silica Gel tlc->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Mobile Phase & Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor pure_fractions Pure Fractions? monitor->pure_fractions combine Combine Pure Fractions & Evaporate Solvent pure_fractions->combine Yes troubleshoot Troubleshoot pure_fractions->troubleshoot No end Pure Product combine->end no_elution Problem: No Elution troubleshoot->no_elution Compound not eluting? poor_separation Problem: Poor Separation troubleshoot->poor_separation Bad separation? tailing Problem: Peak Tailing troubleshoot->tailing Streaking? increase_polarity Action: Increase Mobile Phase Polarity no_elution->increase_polarity optimize_solvent Action: Re-optimize Solvent System on TLC poor_separation->optimize_solvent add_modifier Action: Add Modifier (e.g., TEA, NH4OH) tailing->add_modifier increase_polarity->elute optimize_solvent->tlc add_modifier->elute

Caption: Troubleshooting workflow for column chromatography purification.

References

Validation & Comparative

A Comparative Guide: 6-Chloroimidazo[1,2-b]pyridazin-3-amine Derivatives vs. Ponatinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the well-established multi-kinase inhibitor, ponatinib, and other derivatives of the 6-Chloroimidazo[1,2-b]pyridazine scaffold. Ponatinib itself is a derivative of this chemical family, but ongoing research has explored other variations for different therapeutic targets. This comparison is supported by experimental data on their kinase inhibition profiles, cellular activities, and the methodologies used to obtain these results.

Introduction to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3]

Ponatinib , a prominent drug featuring this scaffold, is a third-generation tyrosine kinase inhibitor (TKI) approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[4][5] It was specifically designed to overcome resistance to earlier-generation TKIs, most notably the T315I "gatekeeper" mutation in the BCR-ABL kinase.[6][7]

Beyond ponatinib, the 6-Chloroimidazo[1,2-b]pyridazine core has been utilized to develop a range of other derivatives.[8][9] These compounds are often engineered for greater selectivity against other kinase targets, such as FLT3 for acute myeloid leukemia (AML) or Tyk2 for inflammatory diseases, highlighting the versatility of this chemical backbone.[10][11]

Comparative Analysis: Ponatinib vs. Other Derivatives

The primary distinction lies in their target profile. Ponatinib is a potent pan-kinase inhibitor , targeting a broad spectrum of kinases.[12] In contrast, other derivatives are often developed as selective inhibitors to achieve a more targeted therapeutic effect with a potentially different safety profile.

Data Presentation: Kinase Inhibition Profiles

The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate greater potency.

Table 1: Ponatinib - IC50 Values Against a Panel of Kinases

Kinase TargetIC50 (nM)Notes
ABL (Native) 0.37Primary target in CML.[12][13][14]
ABL (T315I Mutant) 2.0Overcomes key resistance mutation.[12][13][14]
FGFR1 2.2Fibroblast Growth Factor Receptor.[13][14]
VEGFR2 1.5Vascular Endothelial Growth Factor Receptor.[13][14]
PDGFRα 1.1Platelet-Derived Growth Factor Receptor.[13][14]
SRC 5.4Proto-oncogene tyrosine-protein kinase.[13][14]
FLT3 13FMS-like Tyrosine Kinase 3.[13][14]
KIT 13Stem cell factor receptor.[13][14]
RET 25.8Proto-oncogene tyrosine-protein kinase.[14]

Data compiled from multiple preclinical studies.[12][13][14][15]

Table 2: Selected 6-Chloroimidazo[1,2-b]pyridazine Derivatives - IC50 Values

Derivative ClassKinase TargetRepresentative IC50 (nM)Therapeutic Indication (Investigational)
FLT3 Inhibitors FLT3-ITDSub-micromolar to low nanomolarAcute Myeloid Leukemia (AML).[10]
Tyk2 JH2 Inhibitors Tyk2 JH2 (pseudokinase)Low nanomolar (binding affinity)Autoimmune/Inflammatory Diseases.[11]
Haspin Inhibitors HaspinLow nanomolarOncology.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes relevant to the comparison of these kinase inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Phosphorylation

Caption: BCR-ABL Signaling Pathway and Ponatinib Inhibition.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assay (Determine IC50) cellular Cellular Proliferation Assay (e.g., MTT, MTS) (Determine GI50/IC50) biochem->cellular selectivity Kinase Selectivity Panel (Profile against >100 kinases) biochem->selectivity xenograft Animal Xenograft Model (Evaluate anti-tumor efficacy) cellular->xenograft pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies xenograft->pkpd start Compound Synthesis (Derivatives) start->biochem

Caption: Preclinical Drug Discovery Workflow for Kinase Inhibitors.

Ponatinib Ponatinib (Pan-Inhibitor) ABL VEGFR FGFR PDGFR SRC FLT3 ... Derivatives Selective Derivatives FLT3-ITD Tyk2 JH2 Haspin Scaffold Imidazo[1,2-b] pyridazine Scaffold Scaffold->Ponatinib is basis for Scaffold->Derivatives is basis for

Caption: Logical Relationship of Ponatinib and Selective Derivatives.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced from a kinase reaction, which is proportional to the kinase's activity.

  • Objective: To determine the IC50 value of a test compound against a specific kinase.

  • Materials:

    • Recombinant kinase enzyme of interest.

    • Specific kinase substrate peptide.

    • ATP (Adenosine Triphosphate).

    • Test compounds (e.g., 6-Chloroimidazo[1,2-b]pyridazin-3-amine derivative or ponatinib) serially diluted in DMSO.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

    • White, opaque 96- or 384-well assay plates.

  • Protocol:

    • Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Kinase Addition: Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.

    • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]

Cellular Proliferation Assay (MTS/MTT-Based)

This colorimetric assay assesses cell viability and is used to determine the effect of a compound on the proliferation of cancer cell lines.[2]

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or cellular IC50).

  • Materials:

    • Cancer cell line of interest (e.g., K562 for CML, MV4-11 for AML with FLT3-ITD).

    • Complete cell culture medium (e.g., RPMI with 10% FBS).

    • Test compounds serially diluted in culture medium.

    • MTS or MTT reagent.

    • 96-well clear tissue culture plates.

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

    • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the serially diluted test compounds. Include wells with vehicle (DMSO) as a negative control.

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

    • Final Incubation: Incubate for 1-4 hours. During this time, viable cells with active metabolism convert the MTS/MTT reagent into a colored formazan product.

    • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50/IC50 value.[13][17]

In Vivo Efficacy Study (Mouse Xenograft Model)

This protocol evaluates the anti-tumor activity of a compound in a living animal model.[18]

  • Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID or nude mice).

    • Tumor cells for implantation (e.g., Ba/F3 cells expressing BCR-ABL T315I).[13]

    • Test compound formulated in a suitable vehicle for oral gavage or other administration route.

    • Calipers for tumor measurement.

  • Protocol:

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells) into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, ponatinib, test derivative) once tumors reach the target size.

    • Dosing: Administer the test compound and vehicle control to their respective groups according to the planned schedule (e.g., once daily by oral gavage).[13]

    • Monitoring: Monitor the body weight of the mice (as a measure of toxicity) and measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

    • Analysis: Plot the mean tumor volume over time for each group. The efficacy is often expressed as Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot to check for target kinase inhibition).[19][20]

Conclusion

The comparison between ponatinib and other this compound derivatives illustrates a classic theme in drug development: the evolution from broad-spectrum inhibitors to more selective agents.

  • Ponatinib is a highly potent, clinically validated pan-kinase inhibitor, indispensable for treating CML and Ph+ALL patients with resistance mutations like T315I. Its broad activity is both a source of its efficacy and a contributor to its side-effect profile, which includes risks of arterial occlusive events and hepatotoxicity.[21]

  • Other 6-Chloroimidazo[1,2-b]pyridazine derivatives represent the ongoing effort to leverage a proven chemical scaffold to create new therapies. By modifying the core structure, researchers are developing compounds with high selectivity for other important cancer targets (like FLT3) or targets in different disease areas entirely (like Tyk2). These investigational drugs aim to provide efficacy against specific molecular drivers of disease while potentially offering a more favorable safety profile by avoiding off-target kinase inhibition.

For drug development professionals, the choice between pursuing a pan-inhibitor versus a selective inhibitor strategy depends on the specific therapeutic context, the nature of the target, and the unmet medical need. Both approaches, built upon versatile scaffolds like imidazo[1,2-b]pyridazine, continue to be valuable in expanding the arsenal of targeted therapies.

References

A Comparative Guide to 6-Chloroimidazo[1,2-b]pyridazin-3-amine Analogs and Other PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 6-Chloroimidazo[1,2-b]pyridazin-3-amine analogs and other prominent PIM kinase inhibitors. The information is supported by experimental data from various preclinical studies, with a focus on biochemical potency, cellular activity, and the underlying signaling pathways.

Introduction to PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3. These kinases are key regulators of cell survival, proliferation, and apoptosis.[1][2] Unlike many other kinases, their activity is primarily regulated at the transcriptional and translational levels. Overexpression of PIM kinases is frequently observed in a variety of hematological malignancies and solid tumors, making them attractive therapeutic targets in oncology.[3][4]

Overview of PIM Kinase Inhibitors

Several classes of small molecule inhibitors have been developed to target the ATP-binding pocket of PIM kinases. This guide focuses on the imidazo[1,2-b]pyridazine scaffold, represented by compounds such as K00135, and compares its performance with other well-characterized PIM kinase inhibitors that have entered clinical development, including SGI-1776, AZD1208, PIM447 (LGH447), and GDC-0339.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM kinases phosphorylate a wide range of downstream substrates, thereby modulating critical cellular processes. Key substrates include the pro-apoptotic protein BAD (leading to its inactivation), the cell cycle inhibitor p27, and the transcription factor c-Myc.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK JAK Cytokines/Growth Factors->JAK activate STAT STAT JAK->STAT phosphorylate PIM Gene PIM Gene STAT->PIM Gene induce transcription PIM Kinase PIM Kinase PIM Gene->PIM Kinase translation BAD BAD PIM Kinase->BAD phosphorylates (inactivates) p27 p27 PIM Kinase->p27 phosphorylates (degrades) c-Myc c-Myc PIM Kinase->c-Myc phosphorylates (activates) Apoptosis Apoptosis BAD->Apoptosis Cell Cycle Progression Cell Cycle Progression p27->Cell Cycle Progression Protein Synthesis Protein Synthesis c-Myc->Protein Synthesis

PIM Kinase Signaling Cascade

Biochemical Potency: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a kinase inhibitor. The following tables summarize the reported biochemical IC50 values for imidazo[1,2-b]pyridazine analogs and other prominent PIM kinase inhibitors against the three PIM isoforms.

Disclaimer: The data presented below are compiled from various studies. Direct comparison of IC50 values across different publications can be challenging due to variations in experimental conditions, such as ATP concentration and the specific kinase assay format used.

Table 1: Biochemical IC50 Values of Imidazo[1,2-b]pyridazine Analogs against PIM Kinases

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
K00135---
Analog 22m0.0240.095Not Reported

Data for K00135 was not explicitly found as a distinct this compound analog with reported IC50 values in the searched literature. Analog 22m is a potent imidazopyridazine-based Pim inhibitor.[5]

Table 2: Biochemical IC50/Ki Values of Other PIM Kinase Inhibitors

InhibitorPIM1 (nM)PIM2 (nM)PIM3 (nM)Notes
SGI-17767 (IC50)363 (IC50)69 (IC50)Also inhibits FLT3 (IC50 = 44 nM)
AZD12080.4 (IC50)5 (IC50)1.9 (IC50)Pan-PIM inhibitor
PIM447 (LGH447)6 (Ki)18 (Ki)9 (Ki)Pan-PIM inhibitor
GDC-03390.03 (Ki)0.1 (Ki)0.02 (Ki)Pan-PIM inhibitor

[5][6][6][6][7][8][9][10][11][12]

Cellular Activity of PIM Kinase Inhibitors

The cellular activity of an inhibitor is a crucial indicator of its potential therapeutic efficacy, reflecting its ability to penetrate cell membranes and inhibit the target kinase in a complex biological environment.

Table 3: Cellular Activity of PIM Kinase Inhibitors in Cancer Cell Lines

InhibitorCell LineAssay TypeCellular Potency (GI50/IC50)
K00135MV4-11 (AML)ViabilityIC50 ≈ 1 µM
AZD1208Calu-6 (NSCLC)Viability (CellTiter-Glo)IC50 = 33 µM
AZD1208H1975 (NSCLC)Viability (CellTiter-Glo)IC50 = 30.5 µM
GDC-0339MM.1S (Multiple Myeloma)ViabilityIC50 = 0.1 µM
SGI-1776U266 (Multiple Myeloma)ViabilityIC50 ≈ 3 µM (at 72h)

[6][13][13][14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PIM kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start step1 Prepare serial dilutions of inhibitor start->step1 step2 Add inhibitor, PIM kinase, and substrate to well step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at room temperature step3->step4 step5 Add ADP-Glo™ Reagent to stop reaction and deplete ATP step4->step5 step6 Add Kinase Detection Reagent to convert ADP to ATP and generate light step5->step6 step7 Measure luminescence step6->step7 end End step7->end

Luminescent Kinase Assay Workflow

Materials:

  • Recombinant PIM1, PIM2, or PIM3 enzyme

  • Peptide substrate (e.g., PIMtide)

  • ATP

  • Test inhibitor (e.g., this compound analog)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add the test inhibitor, recombinant PIM kinase, and peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Target Modulation

This technique is used to detect changes in the phosphorylation status of PIM kinase downstream targets.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BAD, anti-total-BAD, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the test inhibitor at various concentrations and for different time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the chemiluminescent signal using an imaging system.

  • Analyze the changes in the phosphorylation levels of the target protein relative to the total protein and the loading control.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a promising class of PIM kinase inhibitors with potent biochemical and cellular activity. While direct head-to-head comparative studies under standardized conditions are needed for a definitive assessment, the available data suggests that these analogs exhibit comparable, and in some cases superior, potency to other well-established PIM inhibitors. The high potency of some analogs, such as compound 22m, highlights the potential of this chemical class for further development. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further investigate the therapeutic potential of novel PIM kinase inhibitors.

References

Kinase Selectivity Profiling of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroimidazo[1,2-b]pyridazin-3-amine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors based on this core structure, drawing upon available experimental data. We will delve into their performance against various kinase targets, detail the experimental methodologies used for their evaluation, and visualize key signaling pathways and experimental workflows.

Comparative Kinase Inhibition Data

The inhibitory activity of various imidazo[1,2-b]pyridazine derivatives has been assessed against panels of kinases, revealing distinct selectivity profiles. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50). It is important to note that direct comparison between different studies should be approached with caution due to variations in assay conditions.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Notes
Compound 7 (TYK2 Inhibitor) [1]TYK2 JH2Potent (specific value not disclosed)Highly selective, inhibiting only 0.5% of kinases in a 386-kinase panel by more than 67% at a 1 µM concentration.[1]
Compound 29 (TYK2 Inhibitor) [1]TYK2 JH2Potent (specific value not disclosed)Showed complete selectivity over Janus JH1 domains (>500-fold) and had an IC50 ≥ 1 µM for 229 out of 231 tested kinases.[1]
Compound 6 (Tyk2 JH2 Inhibitor) [2]Tyk2 JH2Ki = 0.015 - 0.035 nM (for analogs)Inhibited Jak1–3 with IC50 values of >2 µM.[2]
K00135 (PIM Kinase Inhibitor) [3]PIM134 nMShowed an IC50 of 2.5 µM against PIM2.[3]
K00152 (PIM Kinase Inhibitor) [3]PIM139 nMAlso inhibited polo-like kinase 1.[3]
Compound 20a [4]DYRK1A50 nMAlso showed potent inhibition of CLK1 (82 nM), CLK4 (44 nM), and PfCLK1 (32 nM).[4]

Experimental Protocols

The determination of kinase inhibitor selectivity is reliant on robust and well-defined experimental protocols. Below are detailed methodologies for common kinase inhibition assays cited in the evaluation of imidazo[1,2-b]pyridazine-based inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This widely used method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution.[5]

  • Kinase Reaction:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO as a control to each well.[5]

    • Add the kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-kinase binding.[5]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[5]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[5]

    • Add the Kinase Detection Reagent to convert the produced ADP to ATP, which in turn generates a luminescent signal. Incubate for about 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[5]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay format is a robust method for quantifying kinase activity and inhibition in a high-throughput format.[6]

Principle:

The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-substrate antibody (donor fluorophore) and streptavidin-conjugated XL665 (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET).

Protocol:

  • In a 384-well plate, add the test compound dilutions, the target kinase, and the biotinylated peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).[6]

  • Stop the reaction by adding the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.[6]

  • Incubate for 60 minutes at room temperature to allow for antibody binding.[6]

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm.[6]

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC₅₀ value.[6]

Visualizing Signaling Pathways and Workflows

JAK-STAT Signaling Pathway

Many imidazo[1,2-b]pyridazine-based inhibitors, particularly those targeting TYK2, modulate the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in autoimmune and inflammatory diseases.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 (JAK) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazines.

Kinase Selectivity Profiling Workflow

The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, from initial screening to detailed analysis.

Kinase_Profiling_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity Analysis cluster_3 Output start Synthesize 6-Chloroimidazo[1,2-b] pyridazin-3-amine derivatives prep Prepare stock solutions (e.g., in DMSO) start->prep primary_screen Single-concentration screen against a broad kinase panel prep->primary_screen hit_identification Identify initial 'hits' (> threshold inhibition) primary_screen->hit_identification dose_response Perform dose-response assays for hit kinases to determine IC50 hit_identification->dose_response selectivity_panel Profile promising hits against a selectivity panel of related kinases dose_response->selectivity_panel data_analysis Analyze data and calculate selectivity scores selectivity_panel->data_analysis end Selective Inhibitor Candidate data_analysis->end

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. These compounds have shown promise in targeting a range of kinases implicated in diseases such as cancer, neurological disorders, and inflammatory conditions. Accurate and reproducible in vitro kinase assays are critical for the initial screening, characterization, and optimization of these promising therapeutic agents. This guide provides a comparative overview of common in vitro kinase assay protocols suitable for evaluating imidazo[1,2-b]pyridazine derivatives, complete with experimental data and detailed methodologies.

Comparative Performance of Kinase Inhibitors

The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro inhibitory activities of representative imidazo[1,2-b]pyridazine compounds against various kinases, alongside other established kinase inhibitors for comparison.

Compound ClassCompound/AlternativeTarget KinaseIC50 (nM)Assay Method
Imidazo[1,2-b]pyridazineCompound 17DYRK1A50Radiometric
Imidazo[1,2-b]pyridazineCompound 20aPfCLK132Not Specified
Imidazo[1,2-b]pyridazineK00135PIM1Low nMNot Specified
Imidazo[1,2-b]pyridazineCompound 22 (TM471-1)BTK1.3Not Specified
Imidazo[1,2-b]pyridazineCompound 6Tyk2 (JH2)< 2 µMNot Specified
AlternativeStaurosporineMultiple KinasesVariesLuminescent
AlternativeDasatinibYes1VariesLuminescent

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for illustrative purposes.[1][2][3][4][5]

Detailed Experimental Protocols

Several methodologies can be employed to measure the in vitro activity of kinase inhibitors. The choice of assay often depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase being investigated. Below are detailed protocols for three commonly used assay formats.

Luminescent Kinase Assay (e.g., Kinase-Glo®)

This homogeneous, high-throughput method measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. The luminescent signal is inversely correlated with kinase activity.[6][7][8]

Principle: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP Remaining ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + Light

Protocol:

  • Reagent Preparation:

    • Prepare the Kinase-Glo® Reagent by combining the Kinase-Glo® Buffer with the lyophilized Kinase-Glo® Substrate. Allow it to equilibrate to room temperature.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare the kinase and substrate in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well white plate, add the following components in order:

      • 5 µL of the diluted imidazo[1,2-b]pyridazine compound or DMSO (for control).

      • 10 µL of the kinase/substrate mixture.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.

  • Detection:

    • After the incubation, allow the plate to return to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction (e.g., 25 µL).

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Radiometric Kinase Assay (³²P or ³³P)

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a protein or peptide substrate.[9][10][11][12]

Principle: Kinase + Substrate + [γ-³²P]ATP → ³²P-Phosphorylated Substrate + ADP

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer.

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in DMSO.

    • Prepare a mixture of unlabeled ATP and radioactively labeled [γ-³²P]ATP. The final ATP concentration should be at or below the Km for the kinase.

    • Prepare the kinase and substrate in the kinase reaction buffer.

  • Kinase Reaction:

    • In microcentrifuge tubes, add the following:

      • 1 µL of the diluted imidazo[1,2-b]pyridazine compound or DMSO.

      • 17 µL of the kinase/substrate mixture.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 2 µL of the ATP mixture.

    • Incubate at 30°C for the optimized reaction time.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture (e.g., 10 µL) onto a phosphocellulose paper (e.g., P81).

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the paper.

    • Place the dried paper into a scintillation vial with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the kinase activity based on the counts per minute (CPM) and determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

FP assays are homogeneous and can be used to screen for kinase inhibitors in a high-throughput format. They measure the change in polarization of fluorescently labeled molecules upon binding to a larger molecule.

Principle: A fluorescently labeled tracer (e.g., a small molecule that binds the kinase, or a phosphorylated peptide) is used. When the tracer is small and rotates rapidly in solution, the emitted light is depolarized. When it binds to a larger molecule (e.g., the kinase or an antibody), its rotation slows, and the emitted light remains polarized. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in fluorescence polarization.[13][14][15][16]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl₂, 0.05% CHAPS).

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in DMSO.

    • Prepare the kinase and a fluorescently labeled tracer.

  • Binding Reaction:

    • In a black, low-volume 384-well plate, add:

      • A solution of the kinase.

      • The diluted imidazo[1,2-b]pyridazine compound or DMSO.

    • Incubate for 10-15 minutes at room temperature.

    • Add the fluorescently labeled tracer.

  • Detection:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the percentage of inhibition based on the displacement of the tracer.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway

Imidazo[1,2-b]pyridazines have been shown to inhibit kinases such as DYRK1A, which is involved in various cellular processes including neuronal development and cell proliferation.

DYRK1A_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream_Signaling DYRK1A DYRK1A Downstream_Signaling->DYRK1A Activation Transcription_Factors Transcription Factors (e.g., NFAT) DYRK1A->Transcription_Factors Phosphorylation Imidazopyridazine Imidazo[1,2-b]pyridazine Compound Imidazopyridazine->DYRK1A Inhibition Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response

Caption: DYRK1A signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow Start Start: Reagent Preparation Plate_Setup Plate Setup: Add Kinase, Substrate, & Imidazo[1,2-b]pyridazine Start->Plate_Setup Pre_incubation Pre-incubation (10-15 min) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add ATP) Pre_incubation->Reaction_Initiation Incubation Incubation (e.g., 30°C, 60 min) Reaction_Initiation->Incubation Detection Detection: (Luminescence, Radioactivity, or FP) Incubation->Detection Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

A Researcher's Guide to Cell-Based Assays for Evaluating Imidazo[1,2-b]pyridazine Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key cell-based assays for evaluating the anticancer potential of imidazo[1,2-b]pyridazine compounds. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate assays for screening and mechanistic studies.

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework in the development of novel anticancer agents. These compounds have demonstrated potent activity against a variety of cancer cell lines by targeting key signaling pathways involved in cell growth, proliferation, and survival. This guide outlines common and effective cell-based assays to quantify the cytotoxic and cytostatic effects of imidazo[1,2-b]pyridazine derivatives and to elucidate their mechanisms of action.

Comparison of Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the in vitro anticancer activity of various imidazo[1,2-b]pyridazine derivatives against a panel of human cancer cell lines. The data is categorized by the primary molecular target of the compounds.

Table 1: Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based mTOR Inhibitors

CompoundTargetCell LineCancer TypeIC50 (µM)
A17mTORA549Non-small cell lung0.02 - 20.7
A18mTORH460Non-small cell lung0.02 - 20.7

Source:[1]

Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based Mps1 Kinase Inhibitors

CompoundTargetCell LineCancer TypeIC50 (nM)
27fMps1A549Non-small cell lung6.0

Source:[2][3][4]

Table 3: Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based Haspin Inhibitors

CompoundTargetCell LineCancer TypeEC50 (µM)
14HaspinU-2 OSOsteosarcoma2.8
22HaspinU-2 OSOsteosarcoma8.6

Source:[5]

Table 4: Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based FLT3 Inhibitors

CompoundTargetCell LineCancer TypeGI50 (nM)
34fFLT3-ITDMV4-11Acute Myeloid Leukemia7
34fFLT3-ITDMOLM-13Acute Myeloid Leukemia9
34fFLT3-ITD-D835YMOLM-13Acute Myeloid Leukemia4

Source:[6][7][8]

Experimental Workflow & Signaling Pathways

A systematic approach is crucial for the comprehensive evaluation of novel anticancer compounds. The following diagram illustrates a general experimental workflow for screening and characterizing imidazo[1,2-b]pyridazine derivatives.

G cluster_workflow General Experimental Workflow Start Start: Imidazo[1,2-b]pyridazine Compound Library Assay1 Primary Screening: Cell Viability Assays (MTT, SRB) Start->Assay1 Assay2 Secondary Screening: Apoptosis & Cell Cycle Analysis Assay1->Assay2 Assay3 Tertiary Screening: Migration & Invasion Assays Assay2->Assay3 Assay4 Mechanism of Action: Signaling Pathway Analysis (Western Blot) Assay3->Assay4 End Lead Compound Identification Assay4->End

General experimental workflow for anticancer drug screening.

Imidazo[1,2-b]pyridazines have been shown to exert their anticancer effects by modulating key signaling pathways. The diagram below depicts a simplified representation of the mTOR signaling pathway, a common target for this class of compounds. Inhibition of mTOR leads to the suppression of protein synthesis and cell growth.

G cluster_pathway Simplified mTOR Signaling Pathway Drug Imidazo[1,2-b]pyridazine (e.g., A17, A18) mTOR mTOR Drug->mTOR PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR S6K p70S6K mTOR->S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis

Inhibition of the mTOR signaling pathway by imidazo[1,2-b]pyridazines.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in drug discovery research. The following sections provide detailed protocols for the key cell-based assays mentioned in this guide.

Protocol 1: Cell Viability - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-b]pyridazine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability - Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Imidazo[1,2-b]pyridazine compounds

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Protocol 3: Apoptosis Assay - Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Imidazo[1,2-b]pyridazine compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-b]pyridazine compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization, and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 4: Cell Cycle Analysis - Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Imidazo[1,2-b]pyridazine compounds

  • PBS

  • Ethanol, 70% (cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-b]pyridazine compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing, and fix for at least 30 minutes on ice.[1]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[5]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the samples by flow cytometry.

Protocol 5: Cell Migration and Invasion Assay - Transwell Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

Materials:

  • Cancer cell lines of interest

  • Serum-free culture medium

  • Complete culture medium (with FBS as a chemoattractant)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol or paraformaldehyde (for fixation)

  • Crystal violet stain (0.5%)

Procedure:

  • Insert Preparation: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed 5 x 10^4 cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.[9]

  • Chemoattractant: Add 600 µL of complete medium containing 10% FBS to the lower chamber.[9]

  • Incubation: Incubate for 12-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes, then stain with 0.5% crystal violet for 30 minutes.[9]

  • Quantification: Wash the inserts with water, allow them to dry, and count the stained cells in several random fields under a microscope.

References

A Comparative Guide to Imidazo[1,2-b]pyridazine Ligands in β-Amyloid Plaque Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The following sections detail their binding affinities in competition assays against established radioligands, outline the experimental protocols for these assays, and visualize the underlying principles and workflows. This information is intended to assist researchers in the selection and evaluation of novel diagnostic and therapeutic agents targeting Aβ aggregates.

Data Presentation: Comparative Binding Affinities

The binding affinity of various imidazo[1,2-b]pyridazine derivatives for synthetic Aβ1-40 aggregates has been determined through in vitro competition binding assays.[1] The inhibition constant (Ki) is a measure of a compound's binding affinity, with lower values indicating a higher affinity. The following table summarizes the Ki values for a selection of these compounds, competed against the radioligand [3H]BTA-1.[1] For comparison, data for the established Aβ imaging agent, IMPY, is also included.

CompoundSubstituent (R)Radioligand CompetitorKi (nM) ± SD
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine-SMe[3H]BTA-111.0 ± 1.5
2-(4'-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine-Cl[3H]BTA-135.2 ± 4.1
2-(4'-Dimethylaminophenyl)-6-bromoimidazo[1,2-b]pyridazine-Br[3H]BTA-128.7 ± 3.5
2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-b]pyridazine-I[3H]BTA-125.4 ± 2.9
IMPY (Reference Compound)N/A[3H]BTA-115.0 ± 2.1

Data sourced from in vitro binding assays using synthetic Aβ1-40 aggregates.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro competition binding assay used to evaluate the binding affinity of imidazo[1,2-b]pyridazine ligands for β-amyloid plaques.

1. Preparation of Aβ1-40 Aggregates:

  • Synthetically produced Aβ1-40 peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The peptide solution is incubated at 37°C with gentle agitation for a period of 24-72 hours to induce fibril formation.

  • The formation of aggregates can be monitored using techniques such as Thioflavin T fluorescence assays.[2][3]

2. Competition Binding Assay:

  • Aliquots of the pre-formed Aβ1-40 aggregates (typically at a final concentration in the low nanomolar range) are added to a series of tubes or wells of a microplate.

  • A fixed concentration of a radioligand with known high affinity for Aβ plaques (e.g., [3H]BTA-1) is added to each tube.

  • Increasing concentrations of the unlabeled competitor ligand (the imidazo[1,2-b]pyridazine derivative being tested) are then added to the tubes.

  • Non-specific binding is determined in a parallel set of tubes containing a high concentration of a known Aβ-binding compound (e.g., unlabeled IMPY or Thioflavin T) to saturate all specific binding sites.[4]

  • The reaction mixture is incubated at room temperature for a defined period (e.g., 2-3 hours) to allow binding to reach equilibrium.

3. Separation and Detection:

  • Following incubation, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the Aβ aggregates and any bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

Principle of Competition Binding Assay

G cluster_0 High Radioligand Binding (Low Competitor) cluster_1 Low Radioligand Binding (High Competitor) Receptor β-Amyloid Plaque Radioligand_H Radioligand ([3H]BTA-1) Receptor->Radioligand_H High Binding Competitor_H Imidazo[1,2-b]pyridazine (Low Concentration) Receptor_L β-Amyloid Plaque Competitor_L Imidazo[1,2-b]pyridazine (High Concentration) Receptor_L->Competitor_L High Binding Radioligand_L Radioligand ([3H]BTA-1)

Caption: Principle of the competition binding assay.

Experimental Workflow of Competition Binding Assay

G A Prepare Aβ Aggregates B Incubate Aβ with Radioligand and Competitor Ligand A->B C Separate Bound from Free (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow of the in vitro competition binding assay.

Comparison with Alternative Ligands

Imidazo[1,2-b]pyridazine derivatives represent a promising class of ligands for the detection of Aβ plaques. Their binding affinities are comparable to other established imaging agents. For instance, [11C]PIB, a widely used PET tracer, exhibits high affinity for Aβ plaques with Ki values in the low nanomolar range.[5] The development of various amyloid-specific imaging agents is often based on conjugated dyes like Congo red and Thioflavin-T.[1] Several radioligands, including [11C]PIB, [11C]SB-13, and [18F]FDDNP, have been developed for PET imaging of Aβ aggregates.[6] The imidazo[1,2-b]pyridazine scaffold is an isosteric analogue of IMPY, another significant Aβ imaging agent.[1] The rationale behind this structural modification is to potentially reduce non-specific binding by decreasing lipophilicity.[1] The structure-activity relationship studies of imidazo[1,2-b]pyridazines indicate that the 2-N,N-dimethylaminophenyl moiety is important for desirable binding affinities, and modifications at the 6-position are generally well-tolerated.[1]

References

Validating the Binding Mode of Imidazo[1,2-b]pyridazines to Target Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases. Validating the precise binding mode of these inhibitors is a critical step in the drug discovery pipeline, providing the structural basis for further optimization of potency, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of imidazo[1,2-b]pyridazines targeting key kinases—DYRK1A, PIM1, and TYK2—and presents the experimental methodologies required to rigorously validate their mechanism of action.

Comparative Analysis of Kinase Inhibitors

The efficacy of imidazo[1,2-b]pyridazine inhibitors is best understood in comparison to other chemical scaffolds targeting the same kinases. The following tables summarize the biochemical potency (IC50/Ki) of representative compounds.

DYRK1A Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and certain cancers.

Compound ClassCompoundTarget KinaseAssay TypeIC50 / Ki (nM)Reference
Imidazo[1,2-b]pyridazine Compound 17DYRK1ATR-FRET173 ± 21[1]
Imidazo[1,2-b]pyridazine Compound 29DYRK1ATR-FRET123[1]
Imidazo[1,2-b]pyridazine Compound 20aDYRK1A-50[2]
β-carbolineHarmineDYRK1A-33
BenzothiazoleINDYDYRK1A-240
PIM1 Kinase Inhibitors

PIM1 is a serine/threonine kinase involved in cell survival and proliferation, making it a target in oncology.

Compound ClassCompoundTarget KinaseAssay TypeIC50 / Ki (nM)Reference
Imidazo[1,2-b]pyridazine K00135PIM1Biochemical25[3]
Imidazo[1,2-b]pyridazine K00486PIM1Biochemical9[3]
Imidazo[1,2-b]pyridazine K00152PIM1Biochemical6[3]
Triazolo[4,3-b]pyridazin-3-yl-quinolineCompound ExamplePIM1Biochemical-[4]
FlavonolQuercetagetinPIM1ELISA-based340[5]
Clinical CandidateAZD1208PIM1Biochemical0.5 (Ki)[6]
Tyk2 Pseudokinase (JH2) Inhibitors

Tyrosine kinase 2 (Tyk2), a member of the JAK family, is a key mediator of cytokine signaling in autoimmune diseases. Targeting the pseudokinase (JH2) domain offers a path to allosteric inhibition and improved selectivity.

Compound ClassCompoundTarget KinaseAssay TypeIC50 / Ki (nM)Reference
Imidazo[1,2-b]pyridazine Compound 7Tyk2 (JH2)Biochemical480[7]
Imidazo[1,2-b]pyridazine Compound 29Tyk2 (JH2)Biochemical22[7]
Clinical Candidate (Allosteric)Deucravacitinib (BMS-986165)Tyk2 (JH2)Cell-based-[8]
Clinical CandidateBrepocitinibTyk2--[8]
Clinical CandidateRopsacitinibTyk2--[8]

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of binding mode validation. The following sections provide detailed protocols for essential techniques.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of kinase activity.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled substrate (e.g., peptide or protein)

  • ATP

  • Test compounds (e.g., imidazo[1,2-b]pyridazines)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate)

  • EDTA (to stop the reaction)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the fluorescently labeled substrate.

    • Add the diluted test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding and dissociation of an inhibitor to its target kinase.[9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified kinase

  • Test compounds

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.

  • Kinase Immobilization: Inject the purified kinase over the activated surface. The primary amine groups on the kinase will form covalent bonds with the activated surface.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the sensor surface containing the immobilized kinase.

    • Monitor the change in the SPR signal (response units) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface and monitor the dissociation of the compound.

  • Regeneration: Inject the regeneration solution to remove any remaining bound compound, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

X-ray Crystallography of Kinase-Inhibitor Complexes

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase active site.[10][11]

Procedure:

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target kinase.

  • Complex Formation:

    • Co-crystallization: Incubate the purified kinase with a molar excess of the imidazo[1,2-b]pyridazine inhibitor before setting up crystallization trials.[12]

    • Soaking: Grow crystals of the apo-kinase first, then transfer them to a solution containing the inhibitor.[12]

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the kinase-inhibitor complex.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron).

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known kinase structure as a search model.

    • Build the inhibitor and the surrounding protein residues into the resulting electron density map.

    • Refine the atomic model to improve its agreement with the experimental data.

  • Validation: Assess the quality of the final structure using various validation tools to ensure its accuracy and reliability.

Visualizing Signaling Pathways and Experimental Workflows

Understanding the biological context and the experimental processes is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and the workflows for binding mode validation.

DYRK1A_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase DYRK1A DYRK1A Upstream_Kinase->DYRK1A Activates Transcription_Factors Transcription Factors (e.g., NFAT, FOXO1) DYRK1A->Transcription_Factors Phosphorylates Splicing_Factors Splicing Factors DYRK1A->Splicing_Factors Phosphorylates Cytoskeletal_Proteins Cytoskeletal Proteins DYRK1A->Cytoskeletal_Proteins Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Alternative_Splicing Alternative Splicing Splicing_Factors->Alternative_Splicing Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Cytoskeletal_Proteins->Cell_Cycle_Apoptosis Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->DYRK1A Inhibits Experimental_Workflow cluster_biochemical Biochemical & Biophysical Validation cluster_structural Structural Validation cluster_cellular Cellular Validation Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET) IC50 Determine IC50 Kinase_Assay->IC50 SPR Surface Plasmon Resonance (SPR) Kinetics Determine ka, kd, KD SPR->Kinetics SAR Structure-Activity Relationship (SAR) Optimization IC50->SAR Kinetics->SAR Crystallography X-ray Crystallography Binding_Mode Elucidate 3D Binding Mode Crystallography->Binding_Mode Binding_Mode->SAR Cell_Assay Cell-based Assay (Target Engagement) Cellular_Potency Determine Cellular Potency Cell_Assay->Cellular_Potency Cellular_Potency->SAR Start Imidazo[1,2-b]pyridazine Compound Start->Kinase_Assay Start->SPR Start->Crystallography Start->Cell_Assay PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Induces Expression BAD BAD PIM1->BAD Phosphorylates p21 p21 PIM1->p21 Phosphorylates c_Myc c-Myc PIM1->c_Myc Phosphorylates Apoptosis Inhibition of Apoptosis BAD->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle Proliferation Cell Proliferation c_Myc->Proliferation Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->PIM1 Inhibits

References

Comparative Cross-Reactivity Analysis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The 6-Chloroimidazo[1,2-b]pyridazin-3-amine scaffold serves as a core structure for a variety of kinase inhibitors. Understanding the cross-reactivity profile of derivatives based on this scaffold is crucial for the development of selective and effective therapeutics. This guide provides a comparative analysis of the selectivity of these compounds against a panel of kinases, supported by experimental data and detailed protocols for key assays.

Data Presentation: Kinase Selectivity of Imidazo[1,2-b]pyridazine Derivatives

The following table summarizes the inhibitory activity (IC50 or Ki) of various 6-substituted imidazo[1,2-b]pyridazine derivatives against their primary targets and a selection of off-targets. This data, compiled from multiple studies, highlights the impact of substitutions on the core scaffold on kinase selectivity.

Compound IDPrimary Target(s)Primary Target Inhibition (nM)Off-Target KinaseOff-Target Inhibition (nM)Reference
Compound 29 TYK2 (JH2)IC50: <1JAK1 (JH2)IC50: 27,000
229 other kinasesIC50: >1,000
Compound 7 TYK2 (JH2)-IKKβIC50: >2,000
Compound 34f FLT3-ITDIC50: 4--
FLT3-D835YIC50: 1--
K00135 PIM1IC50: ~25 (KD)PIM2IC50: >1,000
Cdc-like kinase 1Cross-reactivity observed
Compound 20a DYRK1AIC50: 50CLK1IC50: 82
CLK4IC50: 44
PfCLK1IC50: 32
TYK2 JH2 Inhibitor 6 TYK2 JH2Ki: 0.086HIPK4480-fold less selective
JAK1, JAK2, JAK3IC50: >2,000
230 other kinases>10,000-fold selective

Note: Inhibition values and assay conditions may vary between studies. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for key experiments cited in the cross-reactivity studies of this compound derivatives are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures kinase activity by detecting the phosphorylation of a substrate.

Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled substrate (e.g., with fluorescein) are used. When the substrate is phosphorylated by the kinase, the binding of the Tb-labeled antibody to the phosphorylated fluorescent substrate brings the donor (Tb) and acceptor (fluorescein) fluorophores into close proximity, resulting in a FRET signal. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity.

Detailed Protocol (LanthaScreen™ Assay as an example):

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP mixture in the same buffer. The ATP concentration should be at the apparent Km for the kinase.

    • Prepare a 2X detection mix containing the terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound (serially diluted in DMSO) or DMSO control to the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15-60 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction should be within the linear range.

    • Stop the reaction by adding 10 µL of the 2X detection mix.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for Fluorescein) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Displacement Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of a kinase.

Principle: A fluorescently labeled, ATP-competitive ligand (tracer) binds to the kinase's ATP pocket. A terbium-labeled antibody binds to the kinase. This dual binding results in a high FRET signal. When a test compound competes with the tracer for binding to the ATP site, the tracer is displaced, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Detailed Protocol (LanthaScreen® Eu Kinase Binding Assay as an example):

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound in kinase buffer.

    • Prepare a 2X solution of the kinase/terbium-labeled antibody mixture in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X test compound or DMSO control to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key signaling pathways often targeted by imidazo[1,2-b]pyridazine derivatives and a general workflow for kinase inhibitor screening.

FLT3_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway FLT3L FLT3 Ligand FLT3_ITD FLT3-ITD Receptor PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->FLT3_ITD

Caption: FLT3-ITD Signaling Pathway Inhibition.

PIM_Kinase_Signaling_Pathway Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STATs (STAT3/5) JAK->STAT PIM1 PIM1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD p21 p21 PIM1->p21 c_Myc c-Myc PIM1->c_Myc Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Transcription Transcription c_Myc->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivative (e.g., K00135) Inhibitor->PIM1

Caption: PIM-1 Kinase Signaling Pathway Inhibition.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen (e.g., TR-FRET Assay) Single Concentration Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse SelectivityPanel Kinase Selectivity Panel Screening DoseResponse->SelectivityPanel LeadSelection Lead Compound Selection SelectivityPanel->LeadSelection End End: Lead Optimization LeadSelection->End

Caption: General Workflow for Kinase Inhibitor Screening.

Unlocking Precision Oncology: A Comparative Guide to Imidazo[1,2-b]pyridazine Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors for cancer therapy. This guide provides a comparative analysis of the efficacy of various classes of imidazo[1,2-b]pyridazine inhibitors across different cancer cell lines, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven resource to inform preclinical research and guide the development of next-generation targeted therapies.

The versatility of the imidazo[1,2-b]pyridazine core has enabled the development of inhibitors targeting a range of critical oncogenic kinases, including Monopolar spindle 1 (Mps1), Haspin, mTOR, PIM kinases, Transforming growth factor-β-activated kinase 1 (TAK1), and Bruton's tyrosine kinase (BTK). This guide will delve into the specific activities of these inhibitors, presenting their cytotoxic and inhibitory concentrations in key cancer cell lines and elucidating the signaling pathways they modulate.

Comparative Efficacy of Imidazo[1,2-b]pyridazine Inhibitors

The following tables summarize the in vitro efficacy of representative imidazo[1,2-b]pyridazine inhibitors against various cancer cell lines. It is important to note that direct comparisons of absolute IC50/GI50 values across different studies should be made with caution due to variations in experimental methodologies and conditions.

Table 1: Mps1 and Haspin Kinase Inhibitors
InhibitorTargetCancer Cell LineCell TypeIC50/GI50 (nM)Reference
Compound 27f Mps1A549Non-Small Cell Lung Cancer6.0[1]
CHR-6494 Analogues (e.g., Cpd 5, 12, 21, 22) HaspinU-2 OSOsteosarcoma6 - 100 (enzymatic IC50)[2]
Table 2: mTOR, PIM, and TAK1 Kinase Inhibitors
InhibitorTargetCancer Cell LineCell TypeIC50/GI50Reference
Compound A17 mTORA549Non-Small Cell Lung Cancer0.02 µM - 20.7 µM (range for A15-A24)[3]
Compound A18 mTORH460Non-Small Cell Lung Cancer0.02 µM - 20.7 µM (range for A15-A24)[3]
K00135 PIM KinasesMV4;11, MOLM13Acute Myeloid Leukemia< 1 µM
Compound 26 TAK1MPC-11, H929Multiple Myeloma30 nM (GI50)
Table 3: BTK, ALK, and TRK Inhibitors
InhibitorTargetCancer Cell LineCell TypeIC50 (nM)Reference
TM471-1 (Compound 22) BTKVarious B-cell malignanciesB-cell Malignancies1.3 (enzymatic IC50)
Compound O-10 ALK (WT, G1202R, L1196M/G1202R)Karpas299, BaF3-EML4-ALK mutantsAnaplastic Large Cell Lymphoma, Pro-B cell38, 52, 64
Compound 15m TRK (WT, G595R, G667C)Ba/F3-TRKA mutantsPro-B cell0.08, 2.14, 0.68 (enzymatic IC50)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key assays commonly used to evaluate the efficacy of imidazo[1,2-b]pyridazine inhibitors.

Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the imidazo[1,2-b]pyridazine inhibitor or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48-72 hours).

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis for Signaling Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique is instrumental in determining whether an inhibitor affects the phosphorylation status or expression level of its target kinase and downstream signaling components.

Protocol Outline:

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT, phospho-S6, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.

  • Analysis: Densitometry can be used to quantify the relative changes in protein expression or phosphorylation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol Outline:

  • Cell Treatment: Treat cancer cells with the imidazo[1,2-b]pyridazine inhibitor for a desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors and a general workflow for their evaluation.

experimental_workflow cluster_setup Experimental Setup cluster_assays Efficacy Evaluation cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture viability Cell Viability Assay (MTT/MTS) cell_culture->viability western Western Blot Analysis cell_culture->western apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis inhibitor_prep Imidazo[1,2-b]pyridazine Inhibitor Preparation inhibitor_prep->viability inhibitor_prep->western inhibitor_prep->apoptosis ic50 IC50/GI50 Determination viability->ic50 pathway_analysis Signaling Pathway Modulation western->pathway_analysis apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant

Caption: General experimental workflow for evaluating imidazo[1,2-b]pyridazine inhibitors.

mtor_pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Proliferation & Survival s6k->proliferation eif4ebp1->proliferation inhibitor Imidazo[1,2-b]pyridazine mTOR Inhibitor (e.g., A17, A18) inhibitor->mtorc1

Caption: Simplified mTOR signaling pathway and the point of inhibition.

tak1_pathway tnfa TNFα / IL-1 receptor Receptor tnfa->receptor traf TRAFs receptor->traf tak1 TAK1 traf->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK) tak1->mapk nfkb NF-κB ikk->nfkb survival Cell Survival & Proliferation nfkb->survival mapk->survival inhibitor Imidazo[1,2-b]pyridazine TAK1 Inhibitor (e.g., Compound 26) inhibitor->tak1

Caption: TAK1 signaling pathway in multiple myeloma.

btk_pathway bcr B-Cell Receptor (BCR) lyn_syk LYN / SYK bcr->lyn_syk btk BTK lyn_syk->btk plcg2 PLCγ2 btk->plcg2 pi3k_akt PI3K-AKT btk->pi3k_akt downstream Downstream Effectors (NF-κB, ERK) plcg2->downstream pi3k_akt->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor (e.g., TM471-1) inhibitor->btk

Caption: The B-cell receptor signaling pathway highlighting the role of BTK.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Chloroimidazo[1,2-b]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the proper disposal of 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS Number: 166176-45-0). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the hazardous nature of this compound, adherence to these guidelines is imperative.

Hazard Profile and Safety Precautions

This compound is a hazardous substance. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the compound is consistently classified with the following hazard and precautionary statements by chemical suppliers.[1]

Hazard Summary Table

Hazard StatementDescriptionGHS Classification
H302 Harmful if swallowed.[2][3][4][5][6]Acute Toxicity, Oral (Category 4)
H315 Causes skin irritation.[2][3]Skin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritation.[2][3]Serious Eye Damage/Eye Irritation (Category 2A)
H332 Harmful if inhaled.[2][3][4][6]Acute Toxicity, Inhalation (Category 4)
H335 May cause respiratory irritation.[2][3][4][5]Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Required Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [7][8]

    • Nitrile gloves (double-gloving is recommended).

    • Chemical safety goggles and a face shield.

    • A properly fitted laboratory coat.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7][8][9] All handling of this solid compound and its waste must be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

IMPORTANT: Do not dispose of this compound down the drain or in regular solid waste.[10] This compound must be treated as hazardous chemical waste.

Experimental Protocol for Waste Segregation and Collection:

  • Initial Assessment:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of halogenated heterocyclic compounds.[11]

    • Ensure you have the appropriate, designated hazardous waste container.

  • Waste Container Preparation:

    • Obtain a designated waste container for "Halogenated Organic Solids."[12][13] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[14][15]

  • Waste Collection:

    • Solid Waste: Carefully transfer any residual solid this compound into the designated waste container using a dedicated spatula or scoop.

    • Contaminated Materials: Any materials that have come into contact with the compound (e.g., weighing paper, gloves, pipette tips, paper towels) must also be placed in the same hazardous waste container.[15]

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[16] The rinsed, empty container can then be disposed of according to your institution's guidelines, often after defacing the label.[16]

  • Labeling and Storage:

    • On the hazardous waste label, clearly write the full chemical name: "this compound" and its CAS number: "166176-45-0." Do not use abbreviations.[12][14]

    • Keep the waste container securely closed at all times, except when adding waste.[11][12]

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[11][15]

  • Final Disposal:

    • Once the container is full or ready for pickup, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[11][15]

Emergency Procedures

  • In case of eye contact (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][9][17] Seek immediate medical attention.

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound identify_hazards Identify Hazards (H302, H315, H319, H332, H335) start->identify_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) identify_hazards->don_ppe select_container Select 'Halogenated Organic Solid' Waste Container don_ppe->select_container label_container Label Container with 'Hazardous Waste' & Chemical Details select_container->label_container collect_waste Collect Solid Waste & Contaminated Materials in Fume Hood label_container->collect_waste rinse_empty Triple-Rinse Original Container & Collect Rinsate as Liquid Waste collect_waste->rinse_empty store_waste Store Sealed Container in Designated Satellite Accumulation Area rinse_empty->store_waste arrange_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->arrange_pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Chloroimidazo[1,2-b]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS No. 166176-45-0). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1][2]

The following personal protective equipment is mandatory when handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to prevent eye irritation. A face shield provides an additional layer of protection against splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a lab coatGloves are essential to prevent skin irritation. A lab coat should be worn to protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid respiratory irritation, handling should occur in a fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.

Operational and Handling Protocols

Proper handling and storage are critical to maintaining the stability of the compound and ensuring user safety.

Procedure Step-by-Step Guidance
Handling 1. Ensure all required PPE is worn before handling. 2. Work in a well-ventilated area, preferably a chemical fume hood. 3. Avoid generating dust. 4. Wash hands thoroughly after handling.
Storage 1. Store in a tightly sealed container. 2. Keep in a cool, dry, and dark place with an inert atmosphere.[1][2] 3. Recommended storage temperature is 2-8°C.[1]

Emergency and Disposal Plans

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

Scenario Immediate Action Plan
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Skin Contact 1. Remove contaminated clothing. 2. Wash skin with plenty of soap and water. 3. If irritation persists, seek medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill Cleanup 1. Evacuate the area. 2. Wear appropriate PPE. 3. Cover the spill with an inert absorbent material. 4. Collect the waste in a sealed container for disposal.
Disposal 1. Dispose of waste in accordance with local, state, and federal regulations. 2. Do not dispose of down the drain or in regular trash. 3. Use a licensed chemical waste disposal company.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Weigh/Handle Compound C->D E Store Properly (2-8°C, Inert Atmosphere) D->E I Collect Waste in Sealed Container D->I F Clean Work Area E->F G Doff PPE F->G H Wash Hands G->H J Dispose via Licensed Chemical Waste Company I->J

Caption: Workflow for the safe handling of this compound.

References

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6-Chloroimidazo[1,2-b]pyridazin-3-amine
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